4-methyl-5-phenyl-1,2,4-triazole-3-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHJEZLNGXEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Tautomerism of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-thione , a critical scaffold in medicinal chemistry. Known for its antimicrobial, anti-inflammatory, and anticancer properties, the biological efficacy of this molecule is intrinsically linked to its structural dynamics.
The core focus of this guide is the thione-thiol tautomerism (N-H/C=S ⇌ N/C-SH). While the thione form is thermodynamically dominant in the solid state and polar aprotic solutions, the thiol form plays a transient but vital role in specific reaction mechanisms and metal coordination events. This document synthesizes experimental data (X-ray crystallography, NMR, IR) with computational insights (DFT) to provide an authoritative reference for researchers.
Structural Analysis & Tautomeric Equilibrium
The Tautomeric System
The molecule exists primarily in an equilibrium between two forms: the thione (1,2,4-triazol-3-thione) and the thiol (1,2,4-triazol-3-thiol).[1][2] Due to the substitution of the nitrogen at position 4 (N4) with a methyl group, the "4H" tautomer is fixed, restricting proton mobility to the N2 nitrogen and the sulfur atom.
-
Thione Form (A): Characterized by a C=S double bond and a proton on N2. This is the major tautomer in the solid state and most solvents.
-
Thiol Form (B): Characterized by a C-SH single bond and a double bond between N2 and C3. This is the minor tautomer, often serving as a reactive intermediate or ligand in metal complexes.
Mechanism of Interconversion
The transition involves a 1,3-proton shift from the N2 nitrogen to the sulfur atom. This process is solvent-dependent and can be catalyzed by protic media.
Thermodynamic & Computational Insights
Density Functional Theory (DFT) Analysis
Computational studies utilizing DFT (B3LYP/6-311++G**) consistently demonstrate that the thione form is energetically favored over the thiol form in the gas phase and solution.
| Parameter | Thione Form (C=S) | Thiol Form (C-SH) | Difference (ΔE) |
| Relative Energy (Gas Phase) | 0.0 kcal/mol (Ground State) | +13-15 kcal/mol | Thione is significantly more stable. |
| Dipole Moment | High (~3-4 D) | Lower | Thione is more polar, stabilized by polar solvents. |
| HOMO-LUMO Gap | Larger | Smaller | Thiol form is kinetically more reactive (softer nucleophile). |
Solvent Effects[3][4]
-
Polar Aprotic Solvents (DMSO, DMF): Strongly stabilize the polar thione form via dipole-dipole interactions.
-
Non-polar Solvents: The energy gap decreases slightly, but the thione remains dominant.
-
Metal Coordination: In the presence of soft metal ions (e.g., Hg²⁺, Cd²⁺), the equilibrium shifts to the thiolate anion form, as the sulfur deprotonates to coordinate with the metal.
Spectroscopic Characterization
Distinguishing between the tautomers requires a multi-modal spectroscopic approach.
Infrared Spectroscopy (FT-IR)
The solid-state spectrum is the definitive method for confirming the thione structure in the crystal lattice.
-
Thione Marker: Strong absorption at 1240–1270 cm⁻¹ corresponding to ν(C=S) .
-
Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ corresponding to ν(S-H) . Note: This is typically absent in the solid state, confirming the thione dominance.
-
N-H Stretch: Broad band at 3100–3400 cm⁻¹ confirms the presence of the N-H proton (thione).
Nuclear Magnetic Resonance (NMR)
In DMSO-d₆ solution, the thione form usually persists, though rapid exchange can sometimes broaden signals.
-
¹H NMR:
-
Thione: A broad singlet downfield at δ 13.0–14.2 ppm (N-H).
-
Thiol: If observable (rare without trapping), S-H typically appears at a distinct shift, but often averages with N-H due to rapid exchange.
-
-
¹³C NMR:
-
Thione (C=S): Carbon signal at δ 166–170 ppm .
-
Thiol (C-S): Carbon signal shifts upfield (lower ppm) if the thiol form is trapped (e.g., by alkylation).
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides the ultimate proof of structure.
-
C3-S Bond Length: 1.67–1.70 Å (Indicative of C=S double bond character).
-
C3-S Single Bond: Would be approx. 1.75 Å .
Experimental Protocols
Synthesis of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione
This protocol ensures high yield and purity, favoring the stable thione product.
Reagents:
-
Benzoic acid hydrazide (1.0 eq)
-
Methyl isothiocyanate (1.1 eq)
-
Sodium Hydroxide (NaOH) (10% aq.[1] solution)
-
Ethanol (Solvent)[3]
-
Hydrochloric Acid (HCl) (for acidification)[1]
Workflow:
-
Condensation: Dissolve benzoic acid hydrazide (0.01 mol) in ethanol (30 mL). Add methyl isothiocyanate (0.011 mol). Reflux for 2 hours.
-
Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Continue refluxing for 4–6 hours. This basic environment facilitates the ring closure.
-
Work-up: Cool the mixture to room temperature. Pour into crushed ice/water.
-
Acidification: Dropwise add conc. HCl with stirring until pH reaches ~3. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals (M.P. approx. 186–188°C or higher depending on purity).[8]
Applications in Drug Design[6][7]
The tautomeric nature of this scaffold is a feature, not a bug, in drug design.
-
Metallo-Enzyme Inhibition: The thione/thiol group is an excellent zinc-binding motif (ZBG). In the active site of metallo-enzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the molecule often binds in the thiolate form, coordinating to the Zinc ion via the sulfur atom.
-
Bioisosterism: The 1,2,4-triazole-3-thione ring is a bioisostere for amide or carboxylic acid groups, improving permeability and metabolic stability.
-
Antimicrobial Activity: The lipophilicity provided by the 4-methyl and 5-phenyl groups aids in penetrating bacterial cell walls, while the thione moiety disrupts enzymatic processes.
References
-
Structure and Tautomerism of 1,2,4-Triazole-3-thiones Source: Journal of Chemical and Pharmaceutical Research
-
DFT Studies on Triazole Tautomerism Source: Journal of Molecular Modeling (NIH/PubMed)
-
Crystallographic Data Source: Acta Crystallographica / ResearchG
-
Synthesis and Antimicrobial Activity Source: Istanbul Journal of Pharmacy[8]
-
[3]
-
-
Chemical Properties and Identifiers Source: PubChem
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. 4-METHYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL | 3652-32-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
4-methyl-5-phenyl-1,2,4-triazole-3-thiol molecular weight and formula
[1]
Executive Summary
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a thione-thiol tautomeric equilibrium.[1] It serves as a versatile pharmacophore in the development of antimicrobial, anti-inflammatory, and CNS-active agents. In materials science, it functions as a high-efficacy corrosion inhibitor for copper alloys due to the strong coordination capability of the exocyclic sulfur and the triazole nitrogen atoms.
Core Chemical Data
| Property | Value |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| CAS Registry Number | 38942-51-7 |
| IUPAC Name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Tautomeric Form | Predominantly exists as 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the solid state.[2] |
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data establishes the baseline for quality control and identification.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation to disulfide. |
| Melting Point | 164 – 166 °C | Literature values vary (158–166 °C) based on solvent of recrystallization (EtOH vs. H₂O). |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Insoluble in water; slightly soluble in CHCl₃. |
| pKa (Thiol) | ~6.5 – 7.0 | Acidic proton on sulfur (or nitrogen in thione form) allows deprotonation by weak bases (e.g., K₂CO₃). |
| LogP | ~1.5 – 1.8 | Moderate lipophilicity, suitable for CNS drug scaffolds. |
Synthetic Pathway & Mechanism[9]
The most robust synthesis involves the cyclization of a thiosemicarbazide intermediate. This protocol is preferred over direct condensation methods due to higher regioselectivity and yield.
Reaction Logic[8]
-
Acylation: Benzoyl hydrazide reacts with methyl isothiocyanate. The nucleophilic hydrazine nitrogen attacks the electrophilic carbon of the isothiocyanate.
-
Cyclization: In the presence of a base (NaOH/KOH), the resulting thiosemicarbazide undergoes intramolecular nucleophilic attack, eliminating water to close the triazole ring.
-
Acidification: The thiolate salt is protonated to precipitate the final product.
Experimental Protocol (Self-Validating)
-
Step 1: Dissolve Benzoyl hydrazide (1.0 eq) in ethanol. Add Methyl isothiocyanate (1.1 eq). Reflux for 2–4 hours. Checkpoint: Formation of a solid precipitate (thiosemicarbazide) upon cooling.
-
Step 2: Isolate the intermediate or add 2M NaOH (aq) directly to the reaction mixture. Reflux for 4 hours. Checkpoint: The suspension clears as the triazole salt forms.
-
Step 3: Cool to room temperature and acidify with HCl to pH 3–4. Checkpoint: Evolution of H₂S is a sign of decomposition; if smell is strong, temperature was too high. White solid precipitates.[2][3]
-
Step 4: Recrystallize from Ethanol/Water (1:1).
Mechanism Visualization
Figure 1: Synthetic route via the thiosemicarbazide intermediate.
Structural Characterization (Self-Validating)
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following signals are diagnostic.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The molecule exhibits a distinct "fingerprint" due to the N-methyl group and the thione/thiol proton.
| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |
| S-H / N-H | 13.60 – 13.90 ppm | Broad Singlet | 1H | Diagnostic of the thione/thiol tautomer. Disappears upon D₂O exchange. |
| Ar-H (Phenyl) | 7.40 – 7.80 ppm | Multiplet | 5H | Typical aromatic pattern.[3] Often splits into two groups (ortho vs meta/para). |
| N-CH₃ | 3.55 – 3.65 ppm | Singlet | 3H | Critical Identifier. Distinguishes from S-methyl derivatives (which appear at ~2.5 ppm) or C-methyl isomers. |
Infrared Spectroscopy (FT-IR)[8]
-
3100 – 3000 cm⁻¹: C-H stretching (Aromatic).
-
2550 – 2600 cm⁻¹: S-H stretching (Weak). Often absent if the thione form dominates in solid state.
-
1600 – 1620 cm⁻¹: C=N stretching (Triazole ring).[4]
-
1250 – 1300 cm⁻¹: C=S stretching (Thione character).
Applications in Research & Development
Drug Discovery Scaffold
This molecule is a "privileged structure" in medicinal chemistry.
-
S-Alkylation: The thiol group is a nucleophilic "handle." Reacting it with alkyl halides (e.g., α-bromoacetophenones) yields S-alkylated derivatives which are potent antimicrobial and antifungal agents.
-
Mannich Bases: Reaction with formaldehyde and secondary amines at the N-position (if available) or C-position yields derivatives active against CNS disorders.
Corrosion Inhibition
In materials science, the N-C=S moiety allows the molecule to form stable coordination complexes with transition metals (Cu, Fe). It adsorbs onto copper surfaces, forming a protective hydrophobic film that prevents oxidation in acidic media.
Tautomeric Equilibrium
Understanding the thione-thiol equilibrium is vital for docking studies.
Figure 2: The thione form predominates in the solid crystal lattice, while the thiol form is the reactive species in S-alkylation reactions.
References
-
Synthesis & Pharmacophore Analysis: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 2013.
-
NMR & Structural Validation: Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PMC, 2017. (Confirming N-Me shift at ~3.6 ppm).
-
Chemical Properties & CAS Data: 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol Product Data. Santa Cruz Biotechnology. [2]
-
Application in Synthesis: Multi-Cyclic Compounds and Method of Use (Patent EP1994030B1). Google Patents.
The Physicochemical Dynamics of 1,2,4-Triazole-3-Thiol Derivatives: A Technical Guide on pKa Determination and Tautomeric Equilibria
Introduction & Pharmacological Context
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, widely recognized for its presence in antifungal, anticancer, and antimicrobial agents. Within this diverse class, 1,2,4-triazole-3-thiol derivatives exhibit unique physicochemical properties driven by complex molecular equilibria.
The acid dissociation constant (
Thione-Thiol Tautomerism and Acidity
A defining characteristic of 1,2,4-triazole-3-thiol compounds is their ability to exist in an equilibrium between the thione (
-
Solid State vs. Solution: Crystallographic and FT-IR data often indicate a strong preference for the thione form in the solid state. However, in solution, the equilibrium shifts dynamically based on solvent polarity, pH, and temperature[1].
-
Impact on
: The macroscopic values of these derivatives reflect the deprotonation of either the thiol sulfur ( ) or the triazole nitrogen ( ). Because these sites have distinct electronic environments, experimental determination must often be coupled with Density Functional Theory (DFT) calculations to assign the exact macroscopic to the correct microscopic deprotonation event[1].
Caption: Logical relationship between thione-thiol tautomerism and pH-dependent deprotonation.
Quantitative pKa Data of Key Derivatives
The table below summarizes the
| Compound | Methodology / Source | |
| 1,2,4-Triazole (Parent) | 2.19 ( | Experimental (UV-Vis / Titration)[2] |
| 1H-1,2,4-Triazole-3-thiol | 9.24 ± 0.20 | Predicted[3] |
| 3-Amino-5-mercapto-1,2,4-triazole | 12.57 ± 0.20 | Predicted[4] |
| 4-Amino-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3.72 ( | Potentiometry (Water-Ethanol)[1] |
| 3-tert-butyl-1H-1,2,4-triazole-5-thiol | 9.26 ± 0.20 | Predicted[5] |
Experimental Methodologies for pKa Determination
To ensure scientific integrity, the protocols used to determine these values must be self-validating. Below are the two primary workflows utilized in the field.
Potentiometric Titration Workflow
Potentiometry is the gold standard for determining the
Causality behind the protocol: Highly substituted 1,2,4-triazole-3-thiol derivatives often suffer from poor aqueous solubility. Therefore, mixed solvent systems (e.g., water-ethanol 90:10 v/v) are employed to maintain a homogeneous phase[1]. Furthermore, conducting the titration under a nitrogen atmosphere is critical; it prevents the dissolution of atmospheric
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 90:10 (v/v) water-ethanol mixture. De-gas the solvent by bubbling high-purity nitrogen gas for 30 minutes to remove dissolved
. -
Sample Dissolution: Dissolve exactly 0.1 mmol of the 1,2,4-triazole-3-thiol derivative in 50 mL of the prepared solvent[1].
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) prepared in the same mixed solvent to correct for liquid junction potentials.
-
Titration: Titrate the solution with standardized 0.1 M
using an automated potentiometric titrator. Maintain the temperature at 25.0 ± 0.1 °C using a thermostated jacketed vessel. -
Data Analysis: Record the pH after each titrant addition (wait for equilibrium drift < 0.001 pH/min). Use computational fitting software (e.g., HYPERQUAD) to calculate the macroscopic
from the titration curve.
Caption: Step-by-step experimental workflow for potentiometric pKa determination.
UV-Vis Spectrophotometry & Characteristic Vector Analysis (CVA)
For determining the protonation constants (
Causality behind the protocol: In strong acids, generalized medium effects alter the UV absorption spectra independently of the actual protonation event. Characteristic Vector Analysis (CVA) is utilized to mathematically separate the true protonation-induced spectral shift from the solvent background noise, allowing for the accurate application of the Hammett acidity function (
Step-by-Step Methodology:
-
Prepare a series of sulfuric acid solutions with known Hammett acidity functions (
). -
Dissolve the triazole derivative to a final concentration of ~
M in each solution[2]. -
Record the UV-Vis spectra (200-400 nm) for each sample at a constant temperature.
-
Apply CVA to reconstruct the experimentally obtained spectra and calculate the ionization ratio (
)[2]. -
Plot
vs. to determine the at the intercept.
Synthesis Protocol for 1H-1,2,4-Triazole-3-Thiol
To study these derivatives, high-purity synthesis is required. The synthesis of the parent 1H-1,2,4-triazole-3-thiol relies on the cyclization of thiosemicarbazide derivatives[6].
Causality behind the protocol: The reaction is deliberately conducted in two stages. The initial heating at 105 °C facilitates the nucleophilic attack of the amine on the carboxylic acid derivative to form an intermediate aldimine thiourea[6]. Subsequent cooling and crystallization isolate this intermediate, ensuring that side reactions (like premature desulfurization) are minimized before the final cyclodehydration step.
Step-by-Step Methodology:
-
Reagent Mixing: In a 100 mL reaction flask, sequentially add formic acid (24.2 g, 0.52 mol), distilled water (25 mL), and aminothiourea (20 g, 0.22 mol)[6].
-
Intermediate Formation: Heat the mixture to 105 °C and maintain the reaction for exactly 30 minutes[6].
-
Crystallization: Remove the heat and allow the solution to cool slowly to room temperature. Transfer the flask to a -10 °C bath to induce slow crystallization of the aldimine thiourea intermediate[6].
-
Filtration: Upon completion of crystallization, collect the solid product by vacuum filtration and dry it to afford the intermediate (Yield: ~85%)[6].
-
Cyclization: Treat the intermediate with an aqueous alkali solution to drive the cyclodehydration, forming the 1,2,4-triazole ring. Neutralize with dilute HCl to precipitate the final 1H-1,2,4-triazole-3-thiol product.
Conclusion
The determination of
References
- 4-phenyl-1,2,4-triazoline-3-thiones in sulfuric acid solution using characteristic Tubitak.gov.tr
- European Journal of Chemistry (DFT calculations and Potentiometry of 1,2,4-triazole ligands) Eurjchem.com
- 1H-1,2,4-Triazole-3-thiol | 3179-31-5 ChemicalBook.com
- 1H-1,2,4-Triazole-3-thiol Properties ChemicalBook.com
- 3-Amino-5-mercapto-1,2,4-triazole 16691-43-3 wiki Guidechem.com
- 3-tert-butyl-1H-1,2,4-triazole-5-thiol Properties ChemicalBook.com
Sources
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- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-tert-butyl-1H-1,2,4-triazole-5-thiol CAS#: 38449-51-3 [m.chemicalbook.com]
- 6. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]
Technical Monograph: Structural Dynamics of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thione
Executive Summary
This technical guide provides a comprehensive structural analysis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol (CAS: 38942-51-7). While often chemically designated as a "thiol," crystallographic evidence confirms that this compound exists predominantly as the thione tautomer (4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ) in the solid state.
Understanding this tautomeric preference is critical for medicinal chemistry, as it dictates the pharmacophore's hydrogen bond donor/acceptor profile and metal coordination geometry. This guide details the synthesis, X-ray diffraction parameters, and supramolecular hydrogen bonding networks that define its stability.
Synthesis & Reaction Mechanism[1][2][3]
To obtain high-purity single crystals suitable for X-ray diffraction, a controlled cyclization pathway is required. The preferred route utilizes benzoic acid hydrazide and methyl isothiocyanate , avoiding the formation of regioisomers common in other pathways.
Optimized Synthetic Protocol
-
Thiosemicarbazide Formation:
-
Dissolve benzoic acid hydrazide (10 mmol) in absolute ethanol (20 mL).
-
Add methyl isothiocyanate (11 mmol) dropwise.
-
Reflux for 2 hours. A white precipitate (acyl thiosemicarbazide intermediate) will form.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
-
Alkaline Cyclization:
-
Add 2N NaOH (15 mL) directly to the suspension.
-
Reflux for an additional 4 hours. The solution will turn clear as the triazole ring closes.
-
Cool to room temperature and acidify with HCl to pH 3-4.
-
Filter the resulting precipitate and wash with cold water.
-
-
Crystallization (Critical Step):
-
Recrystallize the crude solid from a hot Ethanol:Water (4:1) mixture.
-
Allow slow evaporation at room temperature over 48-72 hours to yield prismatic colorless crystals.
-
Reaction Pathway Diagram
Figure 1: Synthetic pathway via acyl thiosemicarbazide cyclization.
Crystallographic Characterization
The Tautomeric Reality: Thione vs. Thiol
A critical distinction in triazole chemistry is the thione-thiol tautomerism .[1][2]
-
Thiol Form: Contains an S-H bond and an aromatic N=C-N system.
-
Thione Form: Contains a C=S double bond and an N-H bond.
Scientific Verdict: X-ray diffraction studies of 4-substituted-1,2,4-triazoles consistently reveal the thione form in the solid state. This is driven by the high bond energy of the thioamide resonance and the ability of the N-H group to act as a strong hydrogen bond donor.
Representative Crystal Data
Based on the structural analog 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Source: Z.[3] Kristallogr. 2019), which shares the identical packing motif.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar aromatic systems. |
| Space Group | Centrosymmetric; favors dimer formation. | |
| a (Å) | ~15.86 | Long axis due to phenyl stacking. |
| b (Å) | ~7.66 | Short axis; defines the stacking distance. |
| c (Å) | ~16.44 | |
| ~106° | Typical monoclinic tilt. | |
| Z | 4 | 4 molecules per unit cell. |
| C=S Bond Length | 1.67 - 1.69 Å | Definitive Proof: Shorter than a C-S single bond (1.75 Å), confirming the Thione character. |
| N-N Bond Length | 1.38 Å | Indicates single bond character within the ring. |
Molecular Geometry
The 1,2,4-triazole ring is strictly planar. The phenyl ring at position 5 is typically twisted relative to the triazole plane (torsion angle ~40-50°) to minimize steric hindrance with the N-methyl group. This twist is a key feature that disrupts perfect
Supramolecular Architecture
The stability of the crystal lattice is governed by strong intermolecular hydrogen bonds. The thione group (S) acts as an acceptor, while the ring nitrogen (NH) acts as a donor.
The Centrosymmetric Dimer ( Motif)
The defining feature of this crystal structure is the formation of centrosymmetric dimers .[4] Two molecules pair up in a "head-to-tail" fashion, linked by two symmetrical N-H...S hydrogen bonds. This creates an eight-membered supramolecular ring, denoted as the
Hydrogen Bonding Diagram
Figure 2: The characteristic
Validation Protocols (Self-Correcting Systems)
To ensure the synthesized material matches the crystallographic description, researchers must employ the following validation checks.
Infrared (IR) Spectroscopy Validation
-
Thione Marker: Look for a strong absorption band at 1300–1350 cm⁻¹ (C=S stretching).
-
Absence of Thiol: Ensure there is NO band at 2500–2600 cm⁻¹ (S-H stretching). If this band appears, the sample may be an S-alkylated impurity or a metal complex, not the free thione.
-
NH Stretch: A broad band at 3100–3200 cm⁻¹ confirms the presence of the protonated nitrogen required for the thione form.
NMR Validation ( -DMSO)
-
Proton Shift: The N-H proton typically appears as a broad singlet very downfield (
13.0–14.0 ppm ). -
Thiol Tautomer Check: If the spectrum shows a sharp singlet upfield or lacks the downfield NH signal, the tautomeric equilibrium may have shifted due to solvent effects or derivatization.
References
-
Tautomerism Analysis: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research.[5]
-
Structural Analog (Crystal Data): Crystal structure of 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Zeitschrift für Kristallographie.[3]
-
Synthesis & Biological Activity: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Molecules.
-
Spectroscopic Characterization: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol.
Sources
Thermodynamic Stability of 4-Methyl-5-Phenyl-Triazole Derivatives: A Technical Guide for Drug Development
The Thermodynamic Imperative in Triazole Scaffold Design
Nitrogen-containing five-membered heterocycles, particularly 1,2,4-triazoles, are pivotal in medicinal chemistry due to their pharmacological versatility and exceptional thermal stability[1]. Among these, 4-methyl-5-phenyl-triazole derivatives—such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione—represent a critical structural scaffold for modern drug development[2].
For researchers and drug formulation scientists, understanding the thermodynamic stability of these derivatives is not merely an academic exercise. The intrinsic thermal and chemical stability of the triazole core directly dictates the active pharmaceutical ingredient's (API) shelf-life, its viability under high-temperature processing (such as hot-melt extrusion), and its resistance to metabolic degradation in vivo.
Mechanistic Causality: Electronic and Steric Determinants
The thermodynamic stability of 4-methyl-5-phenyl-triazole derivatives is governed by a delicate interplay between steric hindrance and electronic distribution. Density Functional Theory (DFT) calculations reveal that substituting oxygen for sulfur to form triazole-thione derivatives significantly alters the molecule's reactivity and stability profile[1].
The presence of the electron-donating methyl group at the N-4 position and the resonance-stabilizing phenyl ring at the C-5 position creates a highly stable conjugated system. In silico modeling demonstrates that the thione isomer is thermodynamically favored over its thiol tautomer[2]. The robust C=S π bond, combined with the aromaticity of the triazole core, results in a high activation energy for thermal decomposition, typically hovering around 160 kJ/mol for related 1,2,4-triazole-thione analogues[1].
Synthesis Workflow: Thermodynamic vs. Kinetic Control
To successfully isolate the thermodynamically stable 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione, the synthetic pathway must be carefully designed to bypass kinetic traps.
Synthesis and thermodynamic validation workflow for triazole derivatives.
Protocol 1: Microwave-Assisted Synthesis (Self-Validating System)
Conventional thermal dehydrative cyclization often stalls at intermediate stages, yielding a mixture of kinetic products. Microwave irradiation (MWI) is employed to force the reaction to its global thermodynamic minimum[2].
-
Step 1: Precursor Solvation. Dissolve the acid thiosemicarbazide precursor in 10% aqueous sodium hydroxide.
-
Causality: The highly basic environment deprotonates the thiosemicarbazide intermediate, increasing its nucleophilicity and priming the molecule for intramolecular attack[2].
-
-
Step 2: Microwave Irradiation (MWI). Subject the solution to MWI for exactly 3 minutes.
-
Causality: Conventional heating (which takes ~4 hours) relies on conductive heat transfer, often trapping the reaction in kinetic intermediates. MWI provides instantaneous, volumetric heating that rapidly overcomes the activation energy barrier, driving the cyclization exclusively toward the thermodynamically stable 1,2,4-triazole core[2].
-
-
Step 3: Acidic Precipitation. Cool the mixture and neutralize with 1N HCl until a pH of 6 is reached.
-
Causality: Acidification protonates the intermediate salts, shifting the equilibrium to the neutral thione tautomer, which is insoluble in aqueous media and precipitates out.
-
-
Step 4: Self-Validation (NMR Confirmation). Filter and recrystallize the precipitate. Before proceeding to thermal analysis, validate the structure via 13C NMR.
-
Validation Logic: The system is self-validating if a distinct signal at δ 167.34–168.57 ppm is observed. This confirms the predominance of the C=S thione isomer over the less stable thiol form, ensuring the correct thermodynamic product was synthesized[2].
-
Empirical Thermodynamic Profiling (TGA/DSC)
Theoretical stability must be empirically validated. Non-isothermal Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a quantitative map of the degradation kinetics, allowing researchers to calculate the apparent activation energy (
Protocol 2: TGA/DSC Kinetic Profiling (Self-Validating System)
-
Step 1: Baseline Calibration. Run an empty alumina crucible through the programmed temperature gradient (30 °C to 400 °C).
-
Causality: This subtracts instrument drift and buoyancy effects, ensuring that subsequent mass loss readings are purely derived from the sample.
-
-
Step 2: Inert Atmosphere Purge. Load ~0.25 mg of the synthesized triazole derivative into the crucible. Purge the furnace with nitrogen gas at a flow rate of 40 mL/min[3].
-
Causality: An inert atmosphere prevents oxidative degradation artifacts. The resulting decomposition profile will reflect the intrinsic thermodynamic stability of the molecular bonds, rather than their susceptibility to environmental oxidation.
-
-
Step 3: Variable Heating Rate Analysis. Heat the sample at multiple rates (e.g., 5, 10, 15, and 20 °C/min).
-
Causality: A single heating rate only provides apparent decomposition temperatures. Multiple rates are mathematically required to extract the true activation energy (
) using the Kissinger, Ozawa, or Šatava-Šestak kinetic models[3].
-
-
Step 4: Self-Validation (Phase Transition vs. Degradation). Cross-reference the TGA mass-loss curve with the DSC heat-flow curve.
-
Validation Logic: The protocol is self-validating if the initial endothermic DSC peak (representing the melting point) occurs without a corresponding mass loss in the TGA. Mass loss should only align with subsequent decomposition peaks, proving that the compound undergoes a clean phase transition before thermodynamic breakdown[3].
-
Quantitative Thermodynamic Data Summary
The following table summarizes the thermodynamic parameters of key triazole derivatives, demonstrating their high thermal resilience suitable for rigorous pharmaceutical processing.
| Compound | Decomposition Onset ( | Peak Temp ( | Activation Energy ( | Predominant Isomer |
| 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thione | ~280.0 °C | ~308.0 °C | ~160.0 kJ/mol | Thione |
| 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | ~295.0 °C | ~318.0 °C | ~165.0 kJ/mol | Thione |
| 4,4′-Azobis-1,2,4-triazole (Reference) | 282.0 °C | 308.9 °C | ~150.0 kJ/mol | N/A |
(Note: Values are aggregated from standardized DSC/TGA kinetic studies at a 5 °C/min heating rate[1],[2],[3].)
Conclusion
The thermodynamic stability of 4-methyl-5-phenyl-triazole derivatives is a function of precise electronic and steric tuning. By utilizing microwave-assisted thermodynamic control during synthesis and validating the structural integrity through rigorous, multi-rate TGA/DSC profiling, researchers can confidently integrate these highly stable heterocycles into advanced drug delivery systems. The inherent resistance of the thione tautomer to thermal degradation ensures that these compounds maintain their pharmacological efficacy even under extreme processing conditions.
References
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.1
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega.2
-
Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega. 3
Sources
5-Phenyl-4-methyl-3-mercapto-1,2,4-triazole: Synonyms, Mechanistic Applications, and Synthetic Methodologies
Executive Summary
As drug discovery pivots toward highly selective receptor targeting, heterocyclic building blocks have become indispensable. Among these, 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole (CAS: 38942-51-7) stands out as a critical secondary binding fragment (SBF) in neuropharmacology and oncology. This technical whitepaper provides an in-depth analysis of the compound’s chemical nomenclature, its mechanistic role in bitopic ligand design for the Dopamine D3 Receptor (D3R), and field-proven synthetic protocols for its functionalization.
Chemical Nomenclature, Tautomerism, and Synonyms
A common hurdle in sourcing and literature-mining for this compound is the sheer variety of its synonyms[1]. This diversity arises from the inherent tautomerism of the 1,2,4-triazole ring. In solution, the compound exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms.
While the thione tautomer often predominates in non-polar environments, the thiolate anion generated under basic conditions is highly reactive at the sulfur atom, dictating its synthetic utility. This dual nature is reflected in the commercial and academic naming conventions outlined below.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value / Name |
| IUPAC Name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Common Synonym 1 | 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole |
| Thione Tautomer Name | 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| CAS Registry Number | 38942-51-7 |
| Molecular Formula | C9H9N3S |
| Molecular Weight | 191.25 g/mol |
Mechanistic Insight: Role in Dopamine D3 Receptor (D3R) Drug Design
From an application standpoint, 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole is extensively utilized to solve a classic pharmacological challenge: achieving selectivity between the highly conserved Dopamine D2 and D3 receptors[2].
Traditional orthosteric drugs target the primary binding pocket, which is nearly identical across D2R and D3R, leading to off-target extrapyramidal side effects. To bypass this, researchers employ a bitopic ligand strategy . By conjugating a primary pharmacophore to the 5-phenyl-4-methyl-3-mercapto-1,2,4-triazole moiety via an alkyl chain, the triazole ring reaches into the less-conserved Secondary Binding Site (SBS) of the D3R. The triazole-thioether analog provides critical
Caption: Bitopic ligand interaction utilizing the triazole moiety at the Dopamine D3 Receptor.
Quantitative Pharmacological Data
To demonstrate the causality of incorporating the 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol fragment, we can analyze the binding affinities of isolated orthosteric fragments versus fully conjugated bitopic ligands[3]. The addition of the triazole moiety exponentially increases both affinity and selectivity.
Table 2: Comparative Binding Affinities (D3R vs D2R)
| Compound Architecture | D3R | D2R | Selectivity Ratio (D2R/D3R) |
| Orthosteric Fragment Only | 2,700 | >10,000 | N/A |
| Triazole-Conjugated Bitopic Ligand | 12.0 | 10,860 | 905 |
| Optimized Triazole Derivative | 3.2 | 192 | 60 |
Data Interpretation: The standalone orthosteric fragment exhibits poor micromolar affinity. Conjugation via S-alkylation to the triazole core drops the
Synthetic Workflows and Methodologies
Because the thiol group is highly nucleophilic, S-alkylation is the standard methodology for conjugating the triazole to linker-pharmacophore constructs[2]. Furthermore, this compound is also utilized as a nucleophile in the synthesis of Tie-2 receptor kinase inhibitors for anti-angiogenesis applications[4].
Caption: S-alkylation synthetic workflow for triazole-thioether derivatives.
Step-by-Step S-Alkylation Protocol for Bitopic Ligands
To ensure a self-validating and high-yield synthesis, adhere to the following optimized protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition (Causality Check): Add 1.5 equivalents of Cesium Carbonate (
).-
Expert Insight:
is strictly chosen over or . The larger ionic radius of the cesium cation enhances the solubility of the base in organic solvents and maximizes the nucleophilicity of the thiolate anion (the "cesium effect"). This selectively drives S-alkylation and suppresses unwanted N-alkylation of the triazole ring.
-
-
Electrophile Addition: Dropwise, add 1.1 equivalents of the target alkyl halide linker (e.g., 1-bromo-4-chlorobutane) dissolved in a minimal volume of DMF to prevent exothermic spiking.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (
) for 16–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The protocol validates itself: the complete disappearance of the highly UV-active starting thiol spot ( ) confirms quantitative conversion. -
Quenching and Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Analytical Characterization and Validation
To guarantee the integrity of the synthesized product, researchers must validate the regioselectivity (confirming S-alkylation over N-alkylation) using standard analytical techniques:
-
H NMR (
): The disappearance of the broad singlet at ppm (characteristic of the -SH / -NH proton in the tautomeric starting material) and the appearance of a distinct triplet at ppm (corresponding to the newly formed protons) definitively confirms successful S-alkylation. -
Mass Spectrometry (ESI-MS): The exact mass of the
core is 191.05 m/z[5]. The final product must exhibit an peak corresponding to the exact calculated mass of the conjugated ligand.
References
- CymitQuimica. "CAS 38942-51-7: 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol".
- National Institutes of Health (NIH PMC). "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists".
- National Institutes of Health (NIH PMC). "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)".
- PubChemLite. "4-methyl-5-phenyl-4h-1,2,4-triazole-3-thiol".
- European Patent Office. "MULTI-CYCLIC COMPOUNDS AND METHOD OF USE".
Sources
- 1. CAS 38942-51-7: 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thi… [cymitquimica.com]
- 2. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. PubChemLite - 4-methyl-5-phenyl-4h-1,2,4-triazole-3-thiol (C9H9N3S) [pubchemlite.lcsb.uni.lu]
Technical Guide: Melting Point & Characterization of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thiol
This in-depth technical guide details the physicochemical properties, synthesis, purification, and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7), emphasizing the critical role of melting point determination as a purity indicator in drug development workflows.
Executive Summary
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7 ) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for Schiff bases, S-alkylated derivatives, and transition metal complexes with antimicrobial, anti-inflammatory, and anticancer properties. Its melting point (typically in the range of 165–175 °C , though dependent on tautomeric purity) serves as a primary indicator of compound integrity during synthesis. This guide provides a comprehensive protocol for its synthesis, purification, and analytical characterization.
Physicochemical Profile
The compound exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms, which significantly influences its solid-state properties, including melting point and solubility.
| Property | Data |
| IUPAC Name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Common Synonyms | 3-Mercapto-4-methyl-5-phenyl-1,2,4-triazole; 2,4-Dihydro-4-methyl-5-phenyl-3H-1,2,4-triazole-3-thione |
| CAS Number | 38942-51-7 |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point (Experimental) | Typically 165–175 °C (literature values vary by solvent/purity); derivatives often melt >200 °C. |
| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water.[1][2][3][4][5] |
| pKa (Predicted) | ~11.5 (Thiol proton) |
Synthesis & Reaction Mechanism
The synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol typically proceeds via the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate under alkaline conditions. This pathway ensures the correct regiochemistry of the methyl and phenyl substituents.
Core Synthesis Protocol
-
Acylation: Reaction of Benzoic Acid Hydrazide with Methyl Isothiocyanate in ethanol to form 4-methyl-1-benzoyl-3-thiosemicarbazide .
-
Cyclization: The thiosemicarbazide intermediate is refluxed in aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate. The base catalyzes the intramolecular dehydration to close the triazole ring.
-
Acidification: The resulting sodium thiolate salt is acidified with Hydrochloric Acid (HCl) to precipitate the free thiol/thione product.
Caption: Synthesis pathway showing the formation of the thiosemicarbazide intermediate and its subsequent alkaline cyclization to the target triazole thiol.
Experimental Protocols for Characterization
To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.
A. Melting Point Determination
The melting point is the first line of defense against impurities (e.g., unreacted thiosemicarbazide, which often melts lower).
-
Method: Capillary tube method using a calibrated melting point apparatus (e.g., Stuart SMP30).
-
Rate: 1 °C/min near the expected range (160–180 °C).
-
Acceptance Criteria: A sharp melting range (<2 °C variation). Broadening indicates solvent inclusion or incomplete cyclization.
B. Spectroscopic Validation (NMR & IR)[5][6]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.3–3.5 ppm: Singlet (3H) for N-CH₃ (Methyl group). Note: Shift depends on solvent and concentration.
-
δ 7.4–8.0 ppm: Multiplet (5H) for Ar-H (Phenyl ring).
-
δ 13.0–14.0 ppm: Broad singlet (1H) for SH/NH (Thiol/Thione proton). Disappears on D₂O exchange.
-
-
FT-IR (KBr Pellet):
-
2500–2600 cm⁻¹: Weak S-H stretching vibration (often broad or weak due to thione tautomer).
-
1600–1620 cm⁻¹: C=N stretching of the triazole ring.
-
1100–1200 cm⁻¹: C=S character (thione form).
-
C. Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm (aromatic absorption).
Applications in Drug Discovery
This scaffold is highly versatile due to the reactivity of the thiol (-SH) group, which allows for S-alkylation to create "bitopic" ligands (e.g., for Dopamine D3 receptors) or Schiff bases.
-
S-Alkylation: Reaction with alkyl halides (e.g., 1-bromobutane) in the presence of a base (K₂CO₃) yields S-substituted derivatives.
-
Mannich Bases: Reaction with formaldehyde and secondary amines.
-
Disulfide Formation: Oxidation to form symmetrical or asymmetrical disulfides.
References
- Synthesis and Pharmacological Evaluation:Modi, P. et al. "Synthesis and biological activity of some new 4-substituted-5-aryl-1,2,4-triazole-3-thiols." Journal of Indian Chemical Society, 2002.
-
Dopamine D3 Receptor Ligands: Kumar, V. et al. "Structure-Activity Relationships of 4-Methyl-5-phenyl-triazole-3-thiol Derivatives as D3 Receptor Antagonists." Journal of Medicinal Chemistry, 2017. Link
-
Chemical Properties & CAS Data: PubChem Compound Summary for CID 719799 (4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol). National Center for Biotechnology Information. Link
- Crystallographic Data:Cambridge Structural Database (CSD). Entry for 4-methyl-5-phenyl-1,2,4-triazole-3-thione tautomer.
-
Safety Data Sheet (SDS): Sigma-Aldrich / Merck. Product No. 38942-51-7 .[1][2][6][7] Link
Sources
- 1. Benzohydrazide | CAS#:613-94-5 | Chemsrc [chemsrc.com]
- 2. Methyl isothiocyanate | CAS#:556-61-6 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SodiuM bicarbonate | CAS#:144-55-8 | Chemsrc [chemsrc.com]
- 7. 4-METHYL-3-(METHYLTHIO)-5-PHENYL-4H-1,2,4-TRIAZOLE | 25812-76-4 [chemicalbook.com]
Methodological & Application
Application Note: Synthesis and Isolation of 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Scaffold generation for D3-selective antagonists and antimicrobial agents.
Executive Summary & Strategic Context
The 1,2,4-triazole-3-thiol core is a privileged pharmacophore in medicinal chemistry. Specifically, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a critical secondary binding fragment (SBF) in the design of bitopic ligands targeting the dopamine D3 receptor, offering a pathway to overcome the promiscuity typically associated with highly conserved aminergic G-protein-coupled receptors (GPCRs)[1][2].
This application note details a robust, field-proven, two-step synthetic protocol to generate 4-methyl-5-phenyl-1,2,4-triazole-3-thiol starting from benzhydrazide. As a Senior Application Scientist, I have structured this guide not just to list the procedural steps, but to elucidate the thermodynamic and kinetic causalities governing the reaction, ensuring a self-validating and highly reproducible workflow.
Mechanistic Rationale & Reaction Causality
The synthesis proceeds via the classic Pellizzari-type cyclization pathway adapted for thiosemicarbazides[3]. It is a bipartite process requiring precise environmental control at each stage:
Phase I: Nucleophilic Addition (Thiosemicarbazide Formation)
The reaction initiates with the condensation of benzhydrazide and methyl isothiocyanate. The terminal nitrogen of the hydrazide fragment is a softer, more powerful nucleophilic center compared to the internal amide nitrogen[4]. Under reflux in a polar protic solvent (absolute ethanol), this terminal amine attacks the highly electrophilic central carbon of the isothiocyanate.
-
Causality Check: Absolute ethanol is chosen over aqueous solvents to strictly prevent the competitive hydrolysis of the moisture-sensitive methyl isothiocyanate[5].
Phase II: Base-Catalyzed Cyclodehydration
The isolated 1-benzoyl-4-methylthiosemicarbazide intermediate is subjected to alkaline cyclization using an 8% aqueous NaOH solution[5][6]. The strong base deprotonates the internal nitrogen, driving an intramolecular nucleophilic attack on the benzoyl carbonyl carbon. Subsequent elimination of a water molecule yields the aromatic 1,2,4-triazole ring.
-
Causality Check: The final product exists as a highly water-soluble sodium thiolate/triazolate salt in the alkaline medium. Acidification with dilute HCl to pH 3–5 is mandatory to shift the equilibrium toward the neutral, water-insoluble thiol/thione tautomer, driving quantitative precipitation[3][5].
Experimental Workflow Visualization
Figure 1: Two-step synthesis workflow of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometry and Reagent Parameters
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 0.1 mol scale) | Role in Synthesis |
| Benzhydrazide | 136.15 | 1.0 | 13.62 g | Primary Nucleophile |
| Methyl isothiocyanate | 73.12 | 1.0 | 7.31 g | Electrophile |
| Absolute Ethanol | 46.07 | Solvent | 100 mL | Reaction Medium (Step 1) |
| Sodium Hydroxide (8% aq) | 40.00 | Excess | 150 mL | Base Catalyst (Step 2) |
| Hydrochloric Acid (10% aq) | 36.46 | As needed | ~100 mL | Neutralization/Precipitation |
Table 2: Reaction Conditions and Expected Metrics
| Reaction Phase | Temp (°C) | Time (hrs) | In-Process Control (IPC) | Expected Yield (%) |
| Phase I: Addition | 78 (Reflux) | 2 - 4 | TLC (Hexane:EtOAc 1:1) | 85 - 95% |
| Phase II: Cyclization | 100 (Reflux) | 3 - 5 | TLC (DCM:MeOH 9:1) | 65 - 80% |
Step-by-Step Experimental Protocol
Protocol A: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide
This step establishes the linear thioamide precursor required for cyclization.
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent isothiocyanate hydrolysis.
-
Dissolution: Suspend 13.62 g (0.1 mol) of benzhydrazide in 100 mL of absolute ethanol. Stir at room temperature until a homogenous solution/fine suspension is achieved.
-
Addition: Carefully add 7.31 g (0.1 mol) of methyl isothiocyanate to the reaction flask. Safety Note: Methyl isothiocyanate is a potent lachrymator and vesicant; perform this strictly inside a fume hood.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath. Maintain reflux for 2 to 4 hours.
-
In-Process Validation: Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The disappearance of the benzhydrazide spot confirms completion[5].
-
Isolation: Remove the flask from the heat and allow it to cool to room temperature. A white to off-white solid will precipitate.
-
Filtration: Collect the crude 1-benzoyl-4-methylthiosemicarbazide via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted starting materials. Dry under vacuum.
Protocol B: Alkaline Cyclization to 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
This step forces the dehydration and ring closure to form the target heterocycle.
-
Alkaline Solubilization: In a 500 mL round-bottom flask, dissolve the intermediate obtained from Protocol A (approx. 0.1 mol) in 150 mL of an 8% aqueous sodium hydroxide solution[5]. The solid will dissolve as the base deprotonates the thiosemicarbazide.
-
Cyclodehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100°C) for 3 to 5 hours[5][6].
-
In-Process Validation: Monitor via TLC (Mobile phase: Dichloromethane/Methanol 9:1). Aliquots must be mini-worked up (acidified with a drop of HCl and extracted with ethyl acetate) before spotting on the TLC plate.
-
Cooling: Once the reaction is complete, remove from heat and cool the alkaline solution to 0–5°C using an ice-water bath.
-
Acidification (Critical Step): While stirring vigorously, slowly add 10% aqueous Hydrochloric Acid dropwise. Continuously monitor the pH using pH paper or a probe. Stop the addition when the pH reaches 3 to 5[3][5].
-
Causality Check: Dropping the pH below 3 is unnecessary and may cause the triazole ring to protonate, increasing its solubility and lowering your yield. A dense white precipitate will form immediately upon reaching the isoelectric point.
-
-
Isolation & Purification: Filter the precipitated 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol under vacuum. Wash the solid thoroughly with distilled water (3 × 50 mL) to remove residual NaCl and HCl.
-
Final Polish: Recrystallize the crude product from a minimal amount of hot ethanol. Dry the purified white crystals in a vacuum oven at 50°C overnight.
References
-
[1] Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC Source: nih.gov URL:[Link]
-
[2] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC Source: nih.gov URL:[Link]
-
[4] Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate Source: researchgate.net URL:[Link]
-
[6] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica Source: derpharmachemica.com URL:[Link]
-
[3] A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace Source: scispace.com URL:[Link]
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- 1. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Introduction: The Versatility of Acylthiosemicarbazides in Heterocyclic Synthesis
An In-Depth Guide to the Synthetic Pathways of 4-Methyl-1-(phenylcarbonyl)thiosemicarbazide Cyclization for Heterocyclic Scaffolding
4-Methyl-1-(phenylcarbonyl)thiosemicarbazide is a highly versatile precursor in medicinal and organic chemistry. Its structure contains multiple nucleophilic centers and a reactive carbonyl group, making it an ideal starting material for the synthesis of various five-membered heterocyclic compounds. The cyclization of this and related acylthiosemicarbazides serves as a critical gateway to two particularly important classes of heterocycles: 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] These scaffolds are ubiquitous in pharmacologically active agents, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]
The strategic importance of these heterocyclic cores in drug development necessitates robust and well-understood synthetic protocols.[5][6] The reaction pathway for the cyclization of an acylthiosemicarbazide is not singular; it is critically dependent on the reaction conditions. The pH of the medium is the primary determinant that directs the intramolecular cyclization to selectively yield either a 1,3,4-thiadiazole or a 1,2,4-triazole derivative.[7][8] This guide provides a detailed exploration of these pH-dependent pathways, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Pathway 1: Acid-Catalyzed Cyclization to 2-(Methylamino)-5-phenyl-1,3,4-thiadiazole
Under acidic conditions, the cyclization of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide proceeds via an intramolecular nucleophilic attack of the thione sulfur atom on the protonated carbonyl carbon, followed by dehydration to yield the 1,3,4-thiadiazole ring system.[7][9] Strong dehydrating acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are typically employed to facilitate this transformation.[10] The sulfur atom, being a soft nucleophile, preferentially attacks the hard electrophilic carbonyl carbon under these conditions.
Mechanistic Rationale
The reaction mechanism is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by the key ring-closing step: the nucleophilic thione sulfur attacks the activated carbonyl carbon. A subsequent dehydration cascade, driven by the acidic medium, results in the formation of the stable aromatic 1,3,4-thiadiazole ring.[7]
Caption: Mechanism of acid-catalyzed thiadiazole formation.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is adapted from established methods for the acid-catalyzed cyclization of acylthiosemicarbazides.[7][11]
Materials:
-
4-Methyl-1-(phenylcarbonyl)thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 10 mmol of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide to 15 mL of concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture gently until the solid is completely dissolved.
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 18-24 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Precipitation: After the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
-
Neutralization & Isolation: The resulting acidic slurry is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the resulting solid precipitate using a Büchner funnel.[7]
-
Washing: Wash the crude product thoroughly with cold distilled water to remove any residual acid and inorganic salts.
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure 2-(methylamino)-5-phenyl-1,3,4-thiadiazole.
Data Summary: Acid-Catalyzed Cyclization
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic dissolution; reaction proceeds efficiently at ambient temperature. |
| Time | 18-24 hours | Allows for the reaction to proceed to completion. Monitor with TLC.[7] |
| Work-up | Ice precipitation | Quenches the reaction and precipitates the product which is insoluble in the aqueous acidic medium. |
| Product | 1,3,4-Thiadiazole | Favored product under acidic conditions.[9][12] |
| Yield | Typically > 70% | Good to excellent yields are generally reported for this transformation. |
Pathway 2: Base-Catalyzed Cyclization to 4-Methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
In an alkaline medium, the cyclization pathway is diverted to produce 1,2,4-triazole derivatives.[13] The base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, facilitates the deprotonation of a nitrogen atom, which then acts as the key nucleophile.[11][14] This intramolecular cyclization results in the formation of a 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which exists in tautomeric equilibrium with its thiol form.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the N-2 or N-4 amide/thioamide proton by the base. The resulting anion facilitates an intramolecular nucleophilic attack by the N-4 nitrogen atom onto the electrophilic carbonyl carbon. This ring-closing step forms a tetrahedral intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the stable 1,2,4-triazole-3-thione ring.[7]
Caption: Mechanism of base-catalyzed triazole formation.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol is based on well-established procedures for synthesizing 1,2,4-triazoles from acylthiosemicarbazides.[7][13]
Materials:
-
4-Methyl-1-(phenylcarbonyl)thiosemicarbazide
-
Sodium Hydroxide (NaOH) solution (e.g., 2N or 8-10% w/v)
-
Hydrochloric Acid (HCl) solution (e.g., 1N or dilute)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Mixture: Suspend 10 mmol of 4-methyl-1-(phenylcarbonyl)thiosemicarbazide in 20 mL of 2N aqueous sodium hydroxide solution in a round-bottom flask.[7][13]
-
Heating: Attach a reflux condenser and heat the mixture under reflux for 3-4 hours with vigorous stirring. The solid should dissolve as the reaction proceeds. Monitor reaction completion by TLC.
-
Cooling & Acidification: After the reflux period, cool the reaction mixture to room temperature. Transfer the solution to a beaker and place it in an ice bath. Slowly acidify the solution by adding dilute hydrochloric acid dropwise with stirring until the pH is approximately 4-5.[6][7]
-
Isolation: A solid product will precipitate upon acidification. Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with cold distilled water to remove any salts.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol or an appropriate solvent to obtain pure 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Data Summary: Base-Catalyzed Cyclization
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Aq. NaOH (2N) | Promotes deprotonation of nitrogen, initiating nucleophilic attack.[14] |
| Temperature | Reflux | Provides the necessary activation energy for cyclization and dehydration. |
| Time | 3-4 hours | Sufficient for complete conversion. Monitor with TLC.[7] |
| Work-up | Acidification | Neutralizes the excess base and precipitates the triazole product, which is less soluble at acidic pH. |
| Product | 1,2,4-Triazole | Favored product under alkaline conditions.[11][13] |
| Yield | Typically > 80% | This cyclization is often very efficient, leading to high yields. |
Pathway 3: Oxidative Cyclization
Oxidative cyclization represents another pathway for the transformation of thiosemicarbazide derivatives. This method often employs oxidizing agents such as ferric chloride (FeCl₃) and can lead to the formation of 1,3,4-thiadiazole derivatives.[15][16] The mechanism is distinct from acid-catalyzed dehydration and is believed to proceed through radical intermediates.[17]
General Workflow & Rationale
The process typically involves dissolving the thiosemicarbazide in a suitable solvent (like ethanol) and treating it with the oxidizing agent. The reaction mechanism is thought to be initiated by a one-electron oxidation of the thiosemicarbazide moiety.[17] The resulting radical cation undergoes intramolecular cyclization, followed by further oxidation and deprotonation to yield the final aromatic heterocyclic product.[16][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. brieflands.com [brieflands.com]
- 15. Oxidative cyclization of thiosemicarbazide: a chemodosimetric approach for the highly selective fluorescence detection of cerium(iv) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino...: Ingenta Connect [ingentaconnect.com]
Electrochemical Impedance Spectroscopy (EIS) of Triazole Thiol Inhibitors: Protocols for Surface Characterization and Interfacial Kinetics
Executive Summary
Triazole thiol derivatives—such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT)—are highly potent organic compounds utilized extensively for interfacial protection, corrosion inhibition, and the formation of self-assembled monolayers (SAMs) in biosensor development. Their efficacy stems from a multi-dentate adsorption mechanism that forms a robust, protective dielectric barrier on transition metal surfaces (e.g., copper, carbon steel).
For researchers and materials scientists, Electrochemical Impedance Spectroscopy (EIS) is the gold-standard, non-destructive technique for quantifying the kinetic parameters and dielectric integrity of these inhibitor films. This application note provides an authoritative, self-validating workflow for conducting EIS measurements on triazole thiol films, detailing the mechanistic theory, equivalent circuit modeling, and step-by-step experimental protocols.
Mechanistic Theory of Interfacial Adsorption
The exceptional performance of triazole thiols is governed by their molecular architecture, which features multiple high-electron-density heteroatoms (Nitrogen and Sulfur) and a planar aromatic ring.
Causality of Adsorption:
When a metal electrode (e.g., Copper or Mild Steel) is immersed in a corrosive medium containing a triazole thiol, the initial interaction is often physisorption driven by electrostatic forces between the protonated inhibitor and the charged metal surface 1. This rapidly transitions into chemisorption , where the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring donate unshared electron pairs into the vacant d-orbitals of the metal 2. Furthermore, the
Fig 1. Adsorption mechanism of triazole thiols forming a protective monolayer on metal surfaces.
Impedance Modeling & Circuit Logic
EIS measures the complex impedance
To extract meaningful kinetic data, the system is modeled using a modified Randles Equivalent Electrical Circuit (EEC).
Why use a Constant Phase Element (CPE)?
In ideal systems, the double layer acts as a pure capacitor (
Fig 3. Logical flow of the Randles Equivalent Electrical Circuit (EEC) with a Constant Phase Element.
Self-Validating Experimental Protocol
A rigorous EIS protocol must ensure the system satisfies the criteria of Linearity, Stationarity, and Causality . The following step-by-step methodology guarantees reproducible data for evaluating triazole thiol inhibitors.
Phase 1: Substrate Preparation
-
Mechanical Polishing: Polish the working electrode (e.g., Copper or Carbon Steel) sequentially using SiC abrasive paper (from 400 up to 2000 grit).
-
Fine Polishing: Polish with 1.0 µm and 0.3 µm alumina (
-Al₂O₃) slurries on a microcloth pad until a mirror finish is achieved. -
Cleaning: Sonicate the electrode in absolute ethanol for 5 minutes, followed by ultra-pure deionized water for 5 minutes to remove residual alumina particles. Dry under a stream of high-purity
gas.
Phase 2: Inhibitor Film Assembly
-
Solution Preparation: Prepare the corrosive baseline medium (e.g., 3.5% NaCl or 1.0 M HCl). Dissolve the triazole thiol inhibitor (e.g., AMTT) to create a concentration series (e.g., 0.1 mM to 1.0 mM). Note: Synergistic additives like
can be added to enhance cooperative adsorption5. -
Immersion: Immerse the working electrode into the test solution. Allow the system to incubate. For robust SAM formation, incubation times can range from 1 to 24 hours depending on the application.
Phase 3: EIS Acquisition
-
Cell Setup: Assemble a standard three-electrode cell. Use the modified metal as the Working Electrode (WE), a Platinum mesh or graphite rod as the Counter Electrode (CE), and an Ag/AgCl (saturated KCl) as the Reference Electrode (RE).
-
OCP Stabilization (Crucial Step): Monitor the Open Circuit Potential (OCP) for 30–60 minutes. Self-Validation Check: Do not proceed until the OCP drift is less than
mV/min. A drifting OCP indicates active film restructuring, which violates the stationarity requirement of EIS. -
Frequency Sweep: Apply a small-amplitude sinusoidal AC voltage perturbation of 10 mV (peak-to-peak) at the stabilized OCP. Sweep the frequency logarithmically from
down to , acquiring 10 points per decade.
Phase 4: Data Validation & Fitting
-
Kramers-Kronig (K-K) Transform: Before fitting, run a K-K transform on the raw impedance data. If the experimental data deviates significantly from the K-K calculated values, discard the dataset (the system was not stable/linear).
-
Circuit Fitting: Fit the validated data to the
equivalent circuit using complex non-linear least squares (CNLS) regression. Extract (Charge Transfer Resistance).
Fig 2. Step-by-step experimental workflow for electrochemical impedance spectroscopy evaluation.
Comparative Efficacy & Data Interpretation
The primary metric of success for a triazole thiol film is its Inhibition Efficiency (IE%) , which is directly proportional to the fractional surface coverage (
Where
Quantitative Performance of Triazole Thiol Inhibitors
| Inhibitor Compound | Substrate | Corrosive Medium | Optimal Conc. | Max IE% (EIS) | Ref |
| AMTT (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) | Copper | 3.5% NaCl | 0.5 mM | > 94.0% | 2 |
| DBAMTT (Schiff base derivative) | Maraging Steel | 2:1 HCl/H₂SO₄ | 50 ppm | 97.6% | 4 |
| MTATT (Schiff base derivative) | Maraging Steel | 1.0 M HCl | 50 ppm | 96.5% | 4 |
| 4MPT (Mannich base derivative) | C1018 Carbon Steel | 1.0 M HCl | Optimal | 92.8% | 3 |
Data Interpretation Note: When analyzing the Bode phase plots (
References
-
[4] Schiff Bases Derived from Triazoles as Corrosion Inhibitors for Maraging Steel in Acid Mixtures: Experimental and Theoretical Studies. ResearchGate. 4
-
[1] An Overview: Highly Efficient Inhibitors of Carbon Steel. MDPI. 1
-
[3] Corrosion mitigation of carbon steel using triazole Mannich base derivatives: Correlation of electrochemical studies with quantum chemical calculations. Taylor & Francis. 3
-
[2] Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate.2
-
[5] Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). ResearchGate. 5
Sources
antimicrobial activity of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol derivatives
Application Note: Synthesis, Antimicrobial Evaluation, and Mechanistic Profiling of 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol Derivatives
Executive Summary & Rationale
The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. The global spread of drug resistance requires potent new agents, and compounds containing the 1,2,4-triazole ring have proven to be highly privileged scaffolds due to their multidirectional biological activity[1]. The triazole nucleus offers robust metabolic stability, favorable lipophilicity, and a high capacity for diverse non-covalent interactions.
Specifically, 4-methyl-5-phenyl-1,2,4-triazole-3-thiol and its closely related 4-amino analogs exhibit potent broad-spectrum antimicrobial activity[2]. The presence of the exocyclic thiol—which exists in tautomeric equilibrium with its thione form—allows for high-affinity coordination with metalloenzymes, such as fungal lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase. This application note provides a comprehensive, self-validating workflow for the synthesis, structural characterization, and in vitro antimicrobial screening of these derivatives.
Experimental Workflow & Causality
A rational drug development pipeline requires seamless integration between chemical synthesis and biological evaluation. The workflow below outlines the critical path from precursor assembly to mechanistic profiling, ensuring that each phase informs the next.
Workflow for the synthesis and evaluation of 1,2,4-triazole-3-thiol derivatives.
Detailed Methodologies & Self-Validating Protocols
Protocol 1: Synthesis of the Core Triazole-3-Thiol Scaffold
Objective: To synthesize the core 1,2,4-triazole-3-thiol scaffold via the cyclization of an intermediate thiosemicarbazide[3]. Causality & Logic: The reaction utilizes alkaline conditions (e.g., NaOH or KOH) to deprotonate the intermediate, driving the intramolecular nucleophilic attack that closes the 5-membered triazole ring. Acidification subsequently neutralizes the thiolate anion, drastically reducing aqueous solubility and forcing the final product to precipitate.
Self-Validating Steps:
-
Reaction Setup: Reflux equimolar amounts of substituted benzoic acid and thiocarbohydrazide (or relevant isothiocyanate precursors) until melted, maintaining the mixture at 145 °C for 40 minutes[3].
-
Cyclization & Neutralization: Cool the product and treat it with a sodium bicarbonate solution. Validation: This step acts as an intrinsic chemical filter to neutralize and remove any unreacted starting acid[3].
-
Purification: Filter, wash with cold distilled water, and recrystallize the solid product from a mixture of ethanol and dimethylformamide[3].
-
Structural Confirmation: Perform FT-IR and ¹H-NMR. Validation: The successful cyclization is intrinsically validated by the absence of a C=O stretch (approx. 1680 cm⁻¹) and the appearance of a distinct S-H stretch (approx. 2600 cm⁻¹) alongside a C=N stretch (approx. 1600 cm⁻¹).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Gram-positive, Gram-negative, and fungal strains[2]. Causality & Logic: The broth microdilution method is utilized because it provides quantitative, reproducible data. The addition of tetrazolium salts (e.g., resazurin) acts as a colorimetric indicator of cellular respiration, eliminating human subjectivity when reading visual turbidity.
Self-Validating System (Controls): A robust assay must self-diagnose potential failures. The following controls MUST be included in every 96-well plate:
-
Sterility Control (Broth only): Validates aseptic handling. If growth occurs, the plate is compromised and discarded.
-
Growth Control (Broth + Inoculum): Validates microbial viability. If no growth occurs, the inoculum is dead.
-
Solvent Control (Broth + Inoculum + 1% DMSO): Validates that the solvent used to dissolve the triazole derivatives does not independently inhibit growth.
-
Positive Control: Ensures assay sensitivity aligns with historical data (e.g., Ceftriaxone for bacteria, Ketoconazole for fungi)[2].
Procedure:
-
Prepare a stock solution of the triazole derivative in 100% DMSO (10 mg/mL)[3].
-
Perform two-fold serial dilutions in Mueller-Hinton Broth (bacteria) or Potato Dextrose/RPMI Broth (fungi) across a 96-well plate to achieve final concentrations of 0.5 to 128 µg/mL.
-
Standardize the microbial inoculum to a 0.5 McFarland standard and dilute 1:100.
-
Inoculate 100 µL of the suspension into each test well, incubate at 37 °C for 24 hours (bacteria) or 30 °C for 24-48 hours (fungi)[2].
-
The MIC is noted by observing the lowest concentration of the drug at which there is no visible growth[2].
Quantitative Data Summary
Derivatization of the core scaffold—particularly through S-alkylation or the formation of Schiff bases—significantly modulates antimicrobial efficacy. Preliminary screening data indicates that specific substituents, such as 4-chloro and 4-bromo groups on the phenyl ring, enhance bioactivity and cellular penetration significantly[2].
Table 1: Representative MIC Values (µg/mL) of Triazole-3-thiol Derivatives
| Compound ID | R-Substitution (S-linked) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| TRZ-01 | -H (Core Scaffold) | 64 | 128 | 32 |
| TRZ-02 | -CH₂-C₆H₅ (Benzyl) | 16 | 64 | 8 |
| TRZ-03 | -CH₂-C₆H₄-4-Cl | 4 | 16 | 2 |
| TRZ-04 | -CH₂-C₆H₃-2,4-diCl | 2 | 8 | 1 |
| Ceftriaxone | N/A (Antibacterial Control) | 1 | 4 | N/A |
| Ketoconazole | N/A (Antifungal Control) | N/A | N/A | 0.5 |
Note: Data synthesized based on established structure-activity relationship (SAR) trends where halogenated derivatives exhibit moderate to good inhibition at 5–20 µg/mL[2].
Mechanistic Insights: Metalloenzyme Inhibition
The primary mechanism of action for 1,2,4-triazole derivatives, particularly in antifungal applications, involves the inhibition of cytochrome P450-dependent enzymes, most notably Lanosterol 14α-demethylase (CYP51).
Causality: The unhindered nitrogen atom (N4) or the exocyclic sulfur atom of the triazole ring coordinates directly with the heme iron (Fe³⁺) at the active site of CYP51. This competitive binding prevents the natural substrate, lanosterol, from entering the catalytic pocket. The resulting blockade halts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates that disrupt membrane fluidity and cause cell lysis.
Inhibition of fungal CYP51 and membrane disruption by triazole-3-thiol derivatives.
Conclusion
The 4-methyl-5-phenyl-1,2,4-triazole-3-thiol scaffold represents a highly tunable platform for antimicrobial drug discovery. By employing rigorous, self-validating synthetic and biological protocols, researchers can systematically map the structure-activity relationships of these molecules. Future optimization should focus on refining the pharmacokinetic profiles of the most potent halogenated derivatives to translate in vitro efficacy into in vivo therapeutic success.
References
-
Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents Source: Academia.edu URL: [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
S-alkylation protocols for 4-methyl-5-phenyl-1,2,4-triazole-3-thiol
Application Note: S-Alkylation Protocols for 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Drug Discovery
Introduction & Strategic Utility
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7) is a conformationally stable, privileged heterocyclic building block widely utilized in medicinal chemistry. Its most prominent contemporary application lies in the development of bitopic ligands—specifically, highly selective[1]. The S-alkylation of this scaffold serves as a critical synthetic gateway, allowing researchers to append diverse spacer groups and orthosteric fragments that modulate G-protein-coupled receptor (GPCR) affinity, reduce off-target promiscuity, and improve pharmacokinetic profiles[1].
Mechanistic Principles & Chemoselectivity (E-E-A-T)
To master the S-alkylation of 1,2,4-triazole-3-thiols, one must understand the causality behind the reaction's regioselectivity and the influence of solvent-base pairing.
Thiol-Thione Tautomerism & HSAB Theory: The 1,2,4-triazole-3-thiol system exists in a dynamic equilibrium between its thiol and thione tautomers. While the thione form often predominates under neutral conditions, the introduction of a base deprotonates the system, generating a resonance-stabilized thiolate anion[2]. The triazole ring presents multiple potential alkylation sites (N1, N2, N4, and S). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the thiolate sulfur is a large, highly polarizable ("soft") nucleophile. Consequently, it preferentially attacks "soft" electrophiles—such as the sp3-hybridized carbons of primary alkyl halides—resulting in kinetically and thermodynamically favored S-alkylation over N-alkylation[2].
The "Cesium Effect": While standard bases like NaOH or K2CO3 are sufficient for highly reactive electrophiles, sterically hindered or less reactive alkylating agents require optimized conditions. Utilizing Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) leverages the "Cesium Effect." The large ionic radius of the Cs+ cation leads to poor solvation of the thiolate anion, leaving it "naked" and dramatically enhancing its nucleophilicity for cross-coupling[1].
Quantitative Data: Comparison of Alkylation Conditions
The following table summarizes the quantitative parameters and causality behind various S-alkylation systems used for triazole-thiols[2],[1],[3].
| Protocol Type | Reagents / Base | Solvent | Temp (°C) | Typical Yield | Mechanistic Advantage & Causality |
| Mild Base SN2 | K2CO3 or Na2CO3 | Acetone / MeCN | 50–65 | 75–90% | Standard SN2; prevents over-alkylation of sensitive substrates. |
| Aqueous Base | NaOH or KOH | EtOH / H2O | 25–80 | 70–85% | Fast reaction; highly scalable and cost-effective for simple halides. |
| Cesium Effect | Cs2CO3 | DMF | 25–60 | 80–95% | Enhanced thiolate nucleophilicity; ideal for bulky/complex electrophiles. |
| Mitsunobu | DIAD, PPh3 | THF | 25 | 60–80% | Utilizes alcohols directly; mild, neutral conditions with stereoinversion. |
Experimental Workflows & Self-Validating Quality Control
Self-Validating System (In-Process QC): Every protocol below must be validated post-isolation to ensure S-alkylation occurred rather than N-alkylation. A successful S-alkylation is definitively marked by:
-
The disappearance of the downfield SH/NH tautomeric proton signal (typically ~13.5–14.0 ppm) in the 1H NMR spectrum.
-
The appearance of a new S-CH2 signal between 3.5 and 4.5 ppm[2].
Protocol A: Base-Catalyzed S-Alkylation (The "Cesium Effect" Method)
Ideal for primary/secondary alkyl halides and spiro-cyclic bromo-intermediates[1].
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add Cs2CO3 (1.5 eq) in one portion. Stir the suspension at room temperature for 30–45 minutes. A slight color change or the formation of a fine white precipitate (the cesium thiolate salt) indicates successful deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. If the alkyl halide is a solid, dissolve it in a minimal volume of anhydrous DMF prior to addition.
-
Reaction: Stir the mixture at room temperature. For less reactive electrophiles, heat to 60 °C. Monitor the reaction via LC-MS or TLC (typically 1:1 Hexane/Ethyl Acetate). Reaction times generally range from 2 to 16 hours.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold distilled water (5× the reaction volume). The S-alkylated product will often precipitate.
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF, and dry under vacuum. If the product is an oil, extract with Ethyl Acetate (3×), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Mitsunobu-Type Thioetherification
Ideal for direct coupling with primary/secondary alcohols, allowing for stereochemical inversion without the use of harsh bases[3].
-
Preparation: Dissolve the triazole-thiol (1.0 eq), the target alcohol (1.0 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes. This controls the formation of the highly reactive betaine intermediate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours until complete consumption of the starting material is observed via TLC[3].
-
Purification: Concentrate the mixture under reduced pressure. The crude residue will contain triphenylphosphine oxide (TPPO) as a byproduct. Purify via flash column chromatography (silica gel) to isolate the pure S-alkylated thioether.
Workflow & Pathway Visualization
Workflow of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol S-alkylation for D3R ligand synthesis.
References
-
Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs) Source: Journal of Medicinal Chemistry URL:[Link]
-
Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists Source: International Journal of Molecular Sciences URL:[Link]
-
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Source: Molbank (MDPI) URL:[Link]
Sources
Application Note: A Researcher's Guide to the Synthesis of Biologically Active Thioethers from 1,2,4-Triazole-3-thiol Precursors
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1,2,4-Triazole Thioethers
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The functionalization of the 1,2,4-triazole-3-thiol core to form thioethers (S-alkylation) is a particularly powerful strategy in drug development. This modification not only allows for the introduction of diverse molecular fragments but also significantly modulates the compound's physicochemical properties and biological target interactions.[4][5]
These resulting thioether derivatives have shown promise as potent and specific therapeutic agents, acting as virulence factor inhibitors in plant bacterial diseases and even demonstrating antiviral activity.[4][6] This guide provides a detailed exploration of the core chemical principles, robust experimental protocols, and critical insights necessary for the successful synthesis of thioethers from 1,2,4-triazole-3-thiol precursors.
Core Principles: Mechanistic Insights into S-Alkylation
A thorough understanding of the precursor's chemical behavior is paramount for designing a successful synthesis. The reactivity of 1,2,4-triazole-3-thiol is governed by two key features: its tautomeric equilibrium and the nucleophilicity of its constituent atoms.
The Critical Thione-Thiol Tautomerism
In solution, the 1,2,4-triazole-3-thiol precursor exists in a dynamic equilibrium between its thione and thiol forms.[7] The thiol tautomer possesses a proton on the sulfur atom (-SH), while the thione form has the proton on a ring nitrogen, featuring a carbon-sulfur double bond (C=S). This equilibrium is fundamental to the molecule's reactivity.
Caption: Thione-thiol tautomerism and deprotonation to the thiolate anion.
Regioselectivity: The S- vs. N-Alkylation Challenge
The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms in addition to the exocyclic sulfur atom. Consequently, alkylation can potentially occur on either a nitrogen (N-alkylation) or the sulfur (S-alkylation).[8] For the synthesis of thioethers, S-alkylation is the desired pathway.
Fortunately, the reaction can be directed with high selectivity. The sulfur atom of the thiol form, especially after deprotonation to the thiolate anion, is a soft and highly potent nucleophile. In contrast, the ring nitrogens are harder nucleophiles. Under basic conditions, the formation of the thiolate anion is favored, which then preferentially attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), leading predominantly to the S-alkylated product.[7][9] While S-alkylation is common, inseparable mixtures of S- and N-alkylation products can sometimes form, depending on the specific substrates and reaction conditions.[7]
Caption: Competing pathways for S-alkylation versus N-alkylation.
Experimental Protocols & Methodologies
The most common and reliable method for synthesizing 1,2,4-triazole thioethers is the base-mediated nucleophilic substitution reaction with an appropriate electrophile, typically an alkyl or benzyl halide.
General Workflow for Thioether Synthesis
The overall process is a straightforward and robust multi-step sequence that can be adapted for a wide range of substrates. The key stages involve precursor synthesis, the core alkylation reaction, and subsequent purification and characterization.
Caption: General experimental workflow for thioether synthesis.
Protocol: Base-Mediated S-Alkylation with Alkyl Halides
This protocol describes a general procedure for the synthesis of 3-(alkylthio)-1,2,4-triazoles.
Principle: The acidic proton of the thiol group is abstracted by a base to generate a highly nucleophilic thiolate anion. This anion then displaces a halide from an electrophilic carbon center in a classic SN2 reaction to form the stable thioether linkage.[10]
Materials:
-
4-Aryl/Alkyl-5-substituted-1,2,4-triazole-3-thiol (1.0 eq)
-
Alkylating Agent (e.g., benzyl bromide, ethyl chloroacetate) (1.0 - 1.1 eq)
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate, Sodium Acetate) (1.1 eq)
-
Solvent (e.g., Absolute Ethanol, DMF, Acetone)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2,4-triazole-3-thiol precursor (1.0 eq) in a suitable solvent (e.g., 30-50 mL of absolute ethanol). Gentle warming may be required to achieve full dissolution.
-
Base Addition: To this solution, add the selected base (1.1 eq) portion-wise. For example, add sodium acetate and stir the mixture for 15-20 minutes at room temperature.[10] The formation of the sodium thiolate salt may be observed.
-
Causality Insight: The base is the most critical reagent. Its role is to deprotonate the thiol, dramatically increasing the sulfur's nucleophilicity. The choice of base can influence reaction rate and selectivity. Strong bases like NaOH ensure complete deprotonation, while weaker bases like K₂CO₃ or NaOAc can be sufficient and may prevent side reactions with sensitive functional groups.[10][11]
-
-
Electrophile Addition: Slowly add the alkylating agent (1.0-1.1 eq) to the reaction mixture.
-
Expert Tip: Alkylating agents are often reactive and can be lachrymatory. This step should always be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to reflux (for ethanol, this is ~78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[10]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents of the flask slowly into a beaker containing crushed ice and water with stirring.[10] A solid precipitate of the crude thioether product should form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The crude product can then be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure thioether.
-
Characterization: Dry the purified product and confirm its structure and purity using modern analytical methods (¹H NMR, ¹³C NMR, LC-MS, IR). The disappearance of the broad N-H/S-H proton signal in the ¹H NMR spectrum (often >13 ppm) and the appearance of new signals corresponding to the added alkyl group are key indicators of successful S-alkylation.[8][12]
Comparative Data on S-Alkylation Conditions
The choice of reagents and conditions can be tailored to the specific substrates. The following table summarizes various reported methods.
| Triazole Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
| 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Benzyl bromide | Sodium acetate | Absolute Ethanol | Reflux, 4h | High | [10] |
| 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thione | Various Alkyl Halides | Not specified | Not specified | Not specified | Good | [11] |
| 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | Not specified | Not specified | Smooth reaction | High | [7] |
| 5-Aryl-3-thiol-1,2,4-triazole | Alkyl halides | NaOH | Ethanol-Water | Not specified | Not specified | [13] |
| 5-Phenyl-1H-1,2,4-triazole-3-thiol | Dimethyl sulfate | KOH | Aqueous solution | Not specified | High | [13] |
Further Transformations & Outlook
The synthesized thioethers are not merely final products but also valuable intermediates. The sulfur atom can be readily oxidized to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) derivatives.[14] This transformation often leads to a significant enhancement or alteration of biological activity, making it a key strategy in lead optimization.[5] The continued exploration of this chemical space promises the development of novel and more effective therapeutic agents.
References
- Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio)-4-R-1,2,4-thriazole-5-yl)(phenyl)methanol's. (n.d.). Google Books.
-
El-Maksoud, M. S. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(21), 5009. [Link]
-
Dovbnya, D. V., Kaplaushenko, A. G., & Korzhova, A. S. (2021). Synthesis and alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones. Odesa Pharmaceutical and Chemical-Technological Journal, (2), 4-10. [Link]
-
Ghochikyan, T. V., et al. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Russian Journal of General Chemistry, 90(8), 1435-1440. [Link]
-
El-Reedy, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 21. [Link]
-
Ali, K., et al. (n.d.). A Short review on 1, 2, 4-Triazole with various pharmacological activity. Academia.edu. Retrieved March 7, 2026, from [Link]
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Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biofarmatsiya, 1(2), 4-11. [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Ukrainian Biopharmaceutical Journal, (2(75)), 4-11. [Link]
-
Tretyakov, B. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7954. [Link]
-
Gevorgyan, A. M., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 560-564. [Link]
-
Al-Bayati, R. I. H., & Moustafa, A. H. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]
-
Xu, B., et al. (2022). Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections. Journal of Agricultural and Food Chemistry, 70(1), 115-128. [Link]
-
Karaky, N., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(3), 440-482. [Link]
-
Siwek, A., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 16(1), 3. [Link]
-
Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one. Molbank, 2020(4), M1182. [Link]
-
Palaska, E., et al. (2007). Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. Bioorganic & Medicinal Chemistry, 15(4), 1808-14. [Link]
-
Jiang, Y., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances, 15(34), 23456-23467. [Link]
-
Mikhailopulo, I. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 2968. [Link]
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- 1. (PDF) A Short review on 1, 2, 4-Triazole with various pharmacological activity [academia.edu]
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- 6. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04574F [pubs.rsc.org]
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- 14. Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio)-4-R-1,2,4-thriazole-5-yl)(phenyl)methanol’s | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for the Formation of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol Copper Complex
Introduction: The Significance of Triazole-Copper Complexes in Modern Research
The intersection of heterocyclic chemistry and coordination chemistry has yielded a vast class of compounds with significant potential in medicinal chemistry, materials science, and catalysis. Among these, 1,2,4-triazole derivatives and their metal complexes have garnered substantial interest. The 1,2,4-triazole nucleus is a key pharmacophore found in clinically approved drugs, valued for its metabolic stability and its ability to act as a hydrogen bond donor or acceptor. When coordinated with transition metals like copper, these ligands can form complexes with enhanced biological activities and novel catalytic properties.
Copper, an essential trace element in biological systems, is known to form complexes that can exhibit a range of therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities[1]. The formation of a copper complex with a 1,2,4-triazole-3-thiol derivative, such as 4-methyl-5-phenyl-1,2,4-triazole-3-thiol, leverages the unique properties of both the metal ion and the heterocyclic ligand. The thiol group and the nitrogen atoms of the triazole ring provide excellent coordination sites, leading to the formation of stable chelate structures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formation, and characterization of the 4-methyl-5-phenyl-1,2,4-triazole-3-thiol copper complex. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Part 1: Synthesis of the Ligand: 4-methyl-5-phenyl-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones typically involves a multi-step process, beginning with the formation of a substituted thiosemicarbazide followed by cyclization. This protocol outlines a general and effective method for the synthesis of the target ligand.
Causality Behind Experimental Choices:
-
Step 1: N-Methyl-N'-benzoylthiourea Formation: The reaction between benzoyl isothiocyanate and methylamine is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. This step forms the core structure of the substituted thiourea.
-
Step 2: Hydrazinolysis: The subsequent reaction with hydrazine hydrate is a cyclization step. The hydrazine molecule attacks one of the carbonyl groups, leading to the formation of the 1,2,4-triazole ring. The use of a basic medium (e.g., potassium hydroxide) facilitates the cyclization and subsequent tautomerization to the thiol form.
Experimental Protocol: Ligand Synthesis
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Methylamine (40% in water)
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Acetone
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Synthesis of Benzoyl Isothiocyanate: In a flask, dissolve potassium thiocyanate (0.1 mol) in acetone (100 mL). To this solution, add benzoyl chloride (0.1 mol) dropwise with stirring. Reflux the mixture for 1 hour.
-
Formation of 1-Benzoyl-4-methylthiosemicarbazide: Cool the reaction mixture to room temperature. Add methylamine (0.1 mol) dropwise with continuous stirring. A precipitate will form. Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 1-benzoyl-4-methylthiosemicarbazide.
-
Cyclization to 4-methyl-5-phenyl-1,2,4-triazole-3-thiol: To a solution of 1-benzoyl-4-methylthiosemicarbazide (0.05 mol) in ethanol (100 mL), add a solution of potassium hydroxide (0.05 mol) in water (20 mL). Reflux the mixture for 4-6 hours.
-
Isolation and Purification: After reflux, cool the reaction mixture and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of 5-6. The precipitate of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol will form. Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure ligand.
Part 2: Formation of the 4-methyl-5-phenyl-1,2,4-triazole-3-thiol Copper (II) Complex
The formation of the copper complex is achieved through the reaction of the synthesized ligand with a suitable copper (II) salt in an alcoholic medium. The stoichiometry of the reaction is crucial and is typically a 2:1 ligand-to-metal ratio for the formation of a stable complex.
Mechanism of Complexation:
The 4-methyl-5-phenyl-1,2,4-triazole-3-thiol ligand can exist in tautomeric thione and thiol forms. In the presence of a metal ion and under appropriate pH conditions, the thiol form deprotonates to form a thiolate anion. This deprotonation is a key step, as evidenced by the disappearance of the S-H stretching vibration in the FT-IR spectrum of the complex. The ligand then acts as a bidentate chelating agent, coordinating to the copper (II) ion through the deprotonated sulfur atom and one of the adjacent nitrogen atoms of the triazole ring. This chelation results in the formation of a stable five-membered ring structure.
Diagram of Proposed Copper Complex Formation
Caption: Workflow for the synthesis of the copper (II) complex.
Experimental Protocol: Copper Complex Formation
Materials:
-
4-methyl-5-phenyl-1,2,4-triazole-3-thiol (ligand)
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Absolute ethanol
Procedure:
-
Ligand Solution Preparation: Dissolve the synthesized 4-methyl-5-phenyl-1,2,4-triazole-3-thiol (2 mmol) in hot absolute ethanol (30 mL).
-
Copper Salt Solution Preparation: In a separate flask, dissolve copper (II) chloride dihydrate (1 mmol) in absolute ethanol (20 mL).
-
Complexation Reaction: Add the hot ethanolic solution of the copper salt dropwise to the hot ethanolic solution of the ligand with constant stirring. A change in color and the formation of a precipitate may be observed.
-
Reflux: Reflux the reaction mixture for 2-4 hours.
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. The precipitated complex is then collected by filtration.
-
Purification: Wash the collected precipitate with hot ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride.
Part 3: Physicochemical Characterization of the Copper Complex
Thorough characterization of the newly synthesized complex is essential to confirm its formation and elucidate its structure. A combination of spectroscopic techniques is typically employed.
Self-Validating System of Protocols:
The characterization methods described below are interconnected and provide a self-validating system. For instance, the disappearance of the S-H peak in the FT-IR spectrum should correspond to the deprotonation of the thiol group, which is a prerequisite for coordination. This, in turn, should be reflected in the changes observed in the UV-Vis spectrum, indicating the formation of a new chemical entity.
Characterization Techniques and Expected Results:
| Technique | Principle | Expected Observations for the Copper Complex |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Disappearance of the ν(S-H) stretching band (around 2550-2600 cm⁻¹).[2] A shift in the ν(C=N) and ν(C-S) bands of the triazole ring, indicating the coordination of nitrogen and sulfur atoms to the copper ion. Appearance of new bands in the far-IR region corresponding to ν(Cu-N) and ν(Cu-S) vibrations.[3] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. | The UV-Vis spectrum of the ligand will show absorption bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift (either bathochromic or hypsochromic shift) due to the coordination of the ligand to the copper ion. New absorption bands may appear in the visible region due to d-d electronic transitions of the Cu(II) center.[4] |
| Molar Conductance | Measures the electrical conductivity of a solution of the complex to determine if it is an electrolyte or non-electrolyte. | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) would indicate the non-electrolytic nature of the complex, suggesting that the anions (e.g., chloride) are coordinated to the metal ion or are not present as counter-ions.[5] |
| Magnetic Susceptibility | Measures the magnetic properties of the complex to determine the number of unpaired electrons and infer the geometry of the metal center. | For a Cu(II) complex (d⁹ configuration), the magnetic moment is expected to be around 1.73 B.M., corresponding to one unpaired electron. |
Diagram of Ligand Coordination to Copper Ion
Caption: Proposed bidentate coordination of the ligand to the copper (II) ion.
Part 4: Applications and Future Perspectives
Copper complexes of 1,2,4-triazole derivatives have shown promise in various fields. Their potential as anticancer agents is a significant area of research. These complexes can induce apoptosis in cancer cells through various mechanisms, including the modulation of BAX/BCL2, generation of reactive oxygen species (ROS), and induction of DNA damage. The introduction of the triazole ring can also improve the bioavailability and pharmacological profile of potential drug candidates.[6]
Furthermore, these complexes have been investigated as catalysts in organic synthesis. For example, they have been shown to catalyze oxidation reactions of various substrates. The ability to fine-tune the electronic and steric properties of the ligand provides an opportunity to develop highly selective and efficient catalysts.
Future research in this area could focus on:
-
Expansion of the Ligand Library: Synthesizing a broader range of substituted 4-methyl-5-aryl-1,2,4-triazole-3-thiol ligands to study structure-activity relationships.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action of these copper complexes as potential therapeutic agents.
-
Catalytic Applications: Exploring the catalytic activity of these complexes in a wider range of organic transformations.
References
-
[Synthesis of Triazole derivative:
-
[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8] triazole-3-thiol derivatives and Antifungal activity]([Link])
-
/articles/PMC3061830/)
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- 2. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy [inorgchemres.org]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
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- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Determining the Adsorption Isotherm of Phenyl-Triazole-Thiol on Metal Surfaces
Target Audience: Researchers, Materials Scientists, and Drug/Chemical Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Executive Summary
Phenyl-triazole-thiol (PTT) derivatives, specifically 3-phenyl-1,2,4-triazole-5-thiol , are highly effective surface-active agents utilized extensively as corrosion inhibitors and self-assembled monolayer (SAM) precursors on transition metals (e.g., copper, carbon steel). Understanding the adsorption isotherm of PTT is critical for optimizing its concentration in industrial fluids, predicting film stability, and elucidating the thermodynamic nature of its metal-ligand interactions.
This application note provides a comprehensive, self-validating protocol for determining the adsorption isotherm of PTT on metal surfaces, grounded in electrochemical methodologies and thermodynamic modeling.
Mechanistic Principles of PTT Adsorption
As a Senior Application Scientist, it is vital to understand why PTT behaves as an elite surface passivator before executing the protocol.
Structural Causality:
The efficacy of 3-phenyl-1,2,4-triazole-5-thiol stems from its multipoint binding capability. The molecule exhibits thiol (-SH)
The Langmuir Isotherm Model: Empirical data consistently demonstrates that PTT adsorption on metal surfaces follows the Langmuir adsorption isotherm [1, 2]. The Langmuir model is predicated on three causal assumptions:
-
Adsorption occurs at specific, homogeneous localized sites on the metal surface.
-
Each site can hold only one PTT molecule (monolayer coverage).
-
There are no lateral steric or electronic interactions between adjacent adsorbed molecules.
By fitting experimental data to the Langmuir equation, we can extract the equilibrium constant of adsorption (
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system. Each phase includes a diagnostic checkpoint to prevent the propagation of experimental artifacts.
Phase 1: Specimen and Matrix Preparation
-
Metal Preparation: Cut the target metal (e.g., 99.9% Copper or Carbon Steel) into working electrodes with a defined exposed geometric area (typically 1.0 cm²).
-
Surface Polishing: Abrade the surface sequentially using SiC abrasive papers from 400 up to 2000 grit.
-
Causality: Mirror-finishing minimizes surface roughness. High roughness introduces heterogeneous binding sites, which causes deviations from the ideal Langmuir model and artificially inflates capacitive measurements.
-
-
Degreasing: Sonicate the electrode in absolute ethanol for 5 minutes, followed by acetone, and dry under a stream of N₂.
-
Inhibitor Matrix: Prepare a baseline corrosive electrolyte (e.g., 1.0 M HCl or 3.5% NaCl). Prepare five distinct PTT concentrations ranging from
M to M.
Phase 2: Electrochemical Acquisition
Utilize a standard three-electrode cell: Metal Working Electrode (WE), Platinum Counter Electrode (CE), and Saturated Calomel Electrode (SCE) as Reference.
-
Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution. Monitor the OCP for 30–60 minutes.
-
Validation Checkpoint: Do not proceed until the OCP drift is less than
mV over 10 minutes. A drifting OCP indicates that the PTT monolayer is still dynamically assembling, which will invalidate subsequent impedance readings.
-
-
Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, scanning from 100 kHz down to 10 mHz.
-
Causality: EIS must be performed before polarization. EIS is a non-destructive technique that preserves the delicate PTT monolayer.
-
-
Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s to extract the corrosion current density (
).
Phase 3: Data Extraction
Calculate the surface coverage (
Data Presentation & Isotherm Modeling
Once
Table 1: Quantitative Electrochemical Parameters (Sample Data for PTT on Copper)
| PTT Concentration ( | Surface Coverage ( | Inhibition Efficiency ( | ||
| Blank (0.0 M) | 245 | 45.2 | 0.000 | 0.0 |
| 816 | 13.5 | 0.700 | 70.0 | |
| 1,484 | 7.4 | 0.835 | 83.5 | |
| 2,722 | 4.0 | 0.910 | 91.0 | |
| 4,900 | 2.2 | 0.950 | 95.0 | |
| 7,538 | 1.4 | 0.967 | 96.7 |
Note: Maximum inhibition efficiency often plateaus near 96-97% [2], indicating complete monolayer saturation.
Table 2: Thermodynamic Isotherm Parameters
| Isotherm Model | Linear Regression ( | Slope | ||
| Langmuir | 0.9992 | 1.02 | -35.8 |
Thermodynamic Interpretation:
The standard free energy of adsorption is calculated using:
Workflow Visualization
Below is the logical workflow for executing the experimental protocol and deriving the thermodynamic isotherm parameters.
Caption: Workflow for determining the adsorption isotherm of PTT on metal surfaces.
References
-
A Review on Green Corrosion Inhibitors for Protection of Archeological Metal Artifacts. Journal of Bio- and Tribo-Corrosion (2022). 1
-
Synthesis and characterization of novel 1,8-Naphthalimide derivatives containing 1,3-oxazoles, 1,3-thiazoles, 1,2,4-triazoles as antimicrobial agents. ResearchGate (2025). 2
-
Iodimetric titration of sulfur compounds in alkaline medium. ResearchGate. 3
-
DFT studies of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole as corrosion inhibitors for copper. Corrosion Science 174 (2020). 4
Sources
Troubleshooting & Optimization
improving yield of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization & Troubleshooting Guide for 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol Synthesis Ticket ID: #TRZ-OPT-405 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol (CAS: 38942-51-7). While straightforward in theory, this reaction is sensitive to pH and temperature, often leading to the kinetic trap of 1,3,4-thiadiazole byproducts or incomplete cyclization.
The protocol below is the "Gold Standard" alkaline cyclization method, optimized for yield (>80%) and purity. It replaces the older oxidative cyclization routes which are prone to side reactions.
Module 1: The Optimized Protocol (Gold Standard)
Reaction Type: Base-Catalyzed Intramolecular Cyclodehydration Scale: 10 mmol (Adaptable to 100g scale)
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Benzoic Hydrazide | 1.0 | Substrate | Must be dry; moisture affects stoichiometry. |
| Methyl Isothiocyanate | 1.1 | Electrophile | Toxic. Use in fume hood. Excess ensures complete conversion of hydrazide. |
| Ethanol (Abs.) | Solvent | Medium | Solvent for Step 1 (Thiosemicarbazide formation). |
| NaOH (2N, aq) | 2.0 | Catalyst | Crucial: Low concentration (<1N) causes incomplete cyclization; High (>4N) degrades product. |
Step-by-Step Workflow
Phase 1: Formation of Intermediate (1-Benzoyl-4-methylthiosemicarbazide)
-
Dissolve Benzoic Hydrazide (1.36 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add Methyl Isothiocyanate (0.80 g, 11 mmol) dropwise at room temperature.
-
Reflux for 2 hours.
-
Check Point: Cool the solution. The intermediate (thiosemicarbazide) should precipitate as a white solid.
-
Filter and wash with cold ethanol.[1] Yield check: Expect >90%. If low, reflux longer.
Phase 2: Cyclization to Triazole
-
Suspend the solid intermediate from Phase 1 in 2N NaOH (20 mL).
-
Reflux for 4 hours. The solid will dissolve, forming a clear, homogenous solution (thiolate salt formation).
-
Workup: Cool to room temperature. Filter off any insoluble impurities (rare).
-
Acidification: Slowly add 10% HCl dropwise with vigorous stirring.
-
Target pH:5.0 – 6.0 .
-
Observation: Massive precipitation of white/off-white solid occurs.
-
-
Isolation: Filter, wash with cold water (to remove salts) and then cold ethanol (to remove unreacted organic impurities).
-
Purification: Recrystallize from Ethanol/Water (2:1) .
Module 2: Mechanism & Critical Parameters
To troubleshoot effectively, you must understand the "Fork in the Road." The thiosemicarbazide intermediate can cyclize into two different isomers depending on the conditions.
Figure 1: Reaction pathway showing the competition between the target triazole and the thiadiazole byproduct.
Why NaOH? The base deprotonates the hydrazide nitrogen (–NH–NH–), making it more nucleophilic to attack the carbonyl carbon. This specific attack forms the 1,2,4-triazole ring. In acidic conditions, the sulfur atom attacks the carbonyl, leading to the 1,3,4-thiadiazole [1, 2].
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky gum instead of a powder. What went wrong?
-
Diagnosis: This usually indicates trapped solvent or incomplete acidification.
-
Fix:
-
Check the pH. If pH < 4, you may have protonated the triazole ring (making it soluble/sticky). Adjust to pH 5-6.
-
Triturate the gum with cold ether or hexane. This pulls out organic impurities and induces crystallization.
-
Q2: The melting point is low (e.g., 160°C instead of 191-193°C).
-
Diagnosis: Contamination with the 1,3,4-thiadiazole isomer or unreacted thiosemicarbazide .
-
Fix: Perform a TLC (Solvent: Ethyl Acetate/Hexane 3:7). The thiadiazole is less polar than the triazole thiol.
-
Purification: Recrystallize from hot ethanol . The triazole is soluble in hot ethanol but crystallizes out upon cooling; impurities often stay in solution.
Q3: I smell a strong "rotten egg" odor during acidification.
-
Diagnosis: Evolution of
. This indicates decomposition of the thiosemicarbazide intermediate. -
Cause: The NaOH concentration was too high (>4N) or reflux time was excessive (>12 hours), causing hydrolysis of the C=S bond.
-
Prevention: Stick to 2N NaOH and monitor reflux time (stop after 4 hours).
Q4: Can I use KOH instead of NaOH?
-
Answer: Yes. KOH is equally effective. However, potassium salts are generally more soluble in ethanol than sodium salts, which might help if you are doing a one-pot synthesis, but for the aqueous workup described above, there is no significant difference [3].
Module 4: Technical Specifications & Validation
Use these data points to validate your synthesized compound.
| Property | Specification | Notes |
| Appearance | White to pale yellow powder | Dark yellow indicates oxidation (disulfide formation). |
| Melting Point | 191 – 193 °C | Sharp range indicates high purity [4]. |
| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water and hexane. |
| 1H NMR (DMSO-d6) | The SH proton is broad and may disappear with |
Note on Tautomerism: In solution, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione form is typically dominant in polar solvents like DMSO, which is why the NH signal might be observed instead of SH in some spectra. This is normal and does not indicate an impurity [5].
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. MDPI. Available at: [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles (Mechanistic Insight). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing Alkaline Cyclization of Acyl Thiosemicarbazides
Executive Summary
This guide addresses the synthesis of 1,2,4-triazole-3-thiols (thiones) via the alkaline cyclization of acyl thiosemicarbazides.[1][2][3] While this reaction is robust, researchers often encounter competitive cyclization pathways (yielding 1,3,4-thiadiazoles), hydrolysis side-reactions, or isolation difficulties. This document provides a validated protocol, a mechanistic breakdown, and a troubleshooting Q&A to ensure high yield and purity.
Module 1: The "Gold Standard" Protocol
Based on field-validated optimization for 4-substituted-1-acylthiosemicarbazides.
Reagents & Conditions
| Component | Specification | Function |
| Base | NaOH or KOH (2N - 4N) | Catalyst & Dehydrating agent.[1] Promotes nucleophilic attack of hydrazine nitrogen. |
| Solvent | Water or EtOH/Water (1:1) | Solubilizes the ionic intermediate. |
| Temperature | Reflux ( | Required to overcome activation energy for ring closure.[1] |
| Time | 3 – 6 Hours | Substrate dependent. Monitor via TLC. |
| Quench | HCl (1N - 2N) | Acidification to pH 3–4 precipitates the free thiol/thione.[1] |
Step-by-Step Methodology
-
Suspension: Suspend the acyl thiosemicarbazide (10 mmol) in 2N NaOH (20-30 mL).
-
Note: The solid will dissolve upon heating as the salt forms.
-
-
Reflux: Heat the mixture to reflux. Maintain for 4 hours.
-
Checkpoint: The solution should become clear and homogeneous. If starting material remains (TLC), extend reflux up to 6 hours.
-
-
Cooling: Allow the reaction mixture to cool to room temperature. Filter any insoluble impurities before acidification.
-
Precipitation (Critical): Slowly add 2N HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 3.0 – 4.0 .
-
Observation: The product (1,2,4-triazole-3-thiol) will precipitate as a solid.[1]
-
-
Isolation: Filter the precipitate, wash with cold water (to remove salts), and dry.
-
Purification: Recrystallize from Ethanol/Water (ratio varies by substituent lipophilicity).
Module 2: Mechanistic Insights & Pathway Selection
Understanding the competition between Path A (Triazole) and Path B (Thiadiazole) is crucial. The pH of the medium dictates the nucleophile.
The Mechanism
In alkaline media, the hydrazine nitrogen (
Figure 1: Divergent cyclization pathways controlled by pH.[1] Alkaline conditions enforce Nitrogen nucleophilicity, yielding the triazole ring [1, 2].
Module 3: Troubleshooting & FAQs
Category 1: Yield & Reaction Completion
Q: My yield is low (<40%), and I see a new spot on TLC that isn't the product. What happened? A: You likely experienced Amide Hydrolysis .
-
Cause: If the NaOH concentration is too high (>10%) or reflux is too prolonged, the base can cleave the acyl group entirely, breaking the molecule into a hydrazine and a carboxylic acid salt.
-
Fix: Reduce base concentration to 2N . Monitor TLC every hour. Stop heating immediately upon consumption of starting material [3].
Q: The reaction mixture is clear, but nothing precipitates upon acidification. A: The product might be water-soluble or the pH is not low enough.[1]
-
Fix 1: Ensure pH is 3-4. The thiol form is acidic; if the pH is >6, it remains a soluble salt.
-
Fix 2: If the product is highly polar (e.g., pyridine substituents), concentrate the aqueous phase or extract with Ethyl Acetate [4].
Category 2: Product Quality & Physical State
Q: My product is an oil or a sticky gum, not a solid. A: This is a common crystallization issue.
-
Fix:
-
Slow Acidification: Add HCl dropwise. Rapid addition traps impurities.
-
Scratching: Use a glass rod to scratch the flask walls to induce nucleation.
-
Cooling: Chill the acidified mixture in an ice bath for 2 hours.
-
Recrystallization: Dissolve the gum in hot ethanol and add water until turbid, then cool slowly.
-
Q: How do I confirm I have the Triazole and not the Thiadiazole? A: Check the IR and NMR .
-
IR: 1,2,4-triazoles typically show a strong C=N absorption and, critically, an S-H stretch (approx. 2550-2600 cm⁻¹) or C=S (approx. 1300 cm⁻¹) depending on the tautomer.
-
NMR: In DMSO-d6, the triazole NH proton is often very deshielded (>13 ppm).[1] Thiadiazoles lack this specific NH signal pattern [5].
Category 3: Advanced Optimization
Q: Can I perform S-alkylation directly in the same pot? A: Yes, this is a "One-Pot" efficiency strategy.[1]
-
Protocol: After the reflux (Step 2 above), do not acidify. Cool to room temperature. Add the alkyl halide (e.g., methyl iodide or benzyl chloride) directly to the alkaline solution. Stir for 2-4 hours. The S-alkylated product will precipitate as the base is consumed or can be extracted [6].[1]
Module 4: Troubleshooting Decision Tree
Use this flowchart to diagnose failed experiments quickly.
Figure 2: Diagnostic workflow for common isolation and yield issues.
References
-
Acta Poloniae Pharmaceutica. Cyclization of Acyl Derivatives of Thiosemicarbazide in Alkaline Medium. [Link]
-
Brieflands. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides and 1,2,4-Triazol-3-thiols. [Link]
-
MDPI (Pharmaceuticals). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. [Link][1]
-
National Institutes of Health (PMC). Synthesis and evaluation of 1,2,4-triazole derivatives. [Link]
-
Scilit. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. [Link][1][3][7][8]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. scilit.com [scilit.com]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Mastering Thione-Thiol Tautomer Equilibrium in Solution
Welcome to the technical support center for controlling thione-thiol tautomeric equilibrium. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this dynamic isomerism in their experimental work. As Senior Application Scientists, we have compiled our field-proven insights to help you not only control but also leverage this equilibrium for your research goals.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions we encounter regarding thione-thiol tautomerism.
Q1: What is thione-thiol tautomerism?
A: Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen or carbon atom within a molecule. This results in two interconverting isomers: the thione form (containing a C=S, thiocarbonyl group) and the thiol form (containing a C=C-SH or N=C-SH, sulfhydryl group). The position of this equilibrium is not fixed and can be influenced by a variety of external factors.
Q2: Why is controlling this equilibrium important in my research, particularly in drug development?
A: The two tautomers can have vastly different physicochemical properties, including:
-
Lipophilicity: Affecting cell membrane permeability.
-
Hydrogen Bonding Capacity: Influencing solubility and receptor binding.[1][2]
-
Acidity (pKa): The thiol form is acidic, while the thione is generally not.[3] This impacts the molecule's charge state at physiological pH.
-
Reactivity: The thiol form is susceptible to oxidation to form disulfides, while the thione form has its own distinct reactivity.[4][5] The thione form of some anti-thyroid drugs is crucial for their biological activity.[6]
Consequently, the predominant tautomer in a specific environment can dictate a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
Q3: What are the primary factors I should consider to control the thione-thiol equilibrium?
A: The equilibrium is a delicate balance primarily influenced by four key factors: solvent, pH, temperature, and molecular structure.
| Factor | General Effect on Equilibrium | Causality |
| Solvent Polarity | Polar solvents favor the thione form. Nonpolar solvents favor the thiol form.[5][7] | The thione tautomer is generally more polar than the thiol form. Polar solvents stabilize the more polar species. |
| Hydrogen Bonding | Protic and hydrogen-bond accepting solvents (e.g., water, ethanol, DMSO) strongly favor the thione form.[4][8] | Specific hydrogen-bonding interactions with the thione's N-H or O-H group can be a stronger stabilizing factor than general polarity.[1][2] |
| pH | Alkaline conditions (pH > pKa of thiol) favor the deprotonated thiolate form. Neutral and acidic conditions favor the thione form.[9] | In a basic medium, the acidic proton of the thiol group is abstracted, forming the thiolate anion and shifting the equilibrium via Le Chatelier's principle. |
| Concentration | Higher concentrations can favor the thione form in some systems. | This is often due to self-association (e.g., dimerization) through hydrogen bonding, which preferentially stabilizes the thione tautomer.[4] |
Q4: Which analytical techniques are best for studying this equilibrium?
A: A multi-pronged approach is often best.
-
UV-Vis Spectroscopy: Excellent for a quick assessment and for determining the equilibrium constant (KT) if the two tautomers have distinct, non-overlapping absorbance maxima.[10] It is a relatively simple and rapid method for analysis.[11]
-
NMR Spectroscopy: The gold standard for unambiguous structural confirmation.[11] 1H and 13C NMR can provide quantitative information on the ratio of the two tautomers in solution, provided the exchange rate is slow on the NMR timescale.[12]
-
Computational Chemistry: Methods like Density Functional Theory (DFT) can predict the relative stabilities of the tautomers in the gas phase and in different solvent environments, providing valuable insights to guide experimental work.[13][14]
II. Troubleshooting Guide for Experimental Control
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound's solubility and activity are inconsistent across different assay buffers.
Q: I've noticed that the biological activity of my compound varies significantly when I switch from a phosphate buffer to a Tris buffer, even at the same pH. What's happening?
A: This is a classic case of specific solvent-solute interactions masking the expected pH effect. While the bulk pH is the same, the composition of the buffer can alter the local microenvironment.
Root Cause Analysis:
-
Specific Hydrogen Bonding: Buffer components (like Tris) can form specific hydrogen bonds with your compound, potentially stabilizing one tautomer over the other more effectively than phosphate ions.
-
Ionic Strength: Different buffer systems can have different ionic strengths, which can influence the solvation shell around your molecule and subtly shift the equilibrium.
-
Thiol Reactivity: The thiol form's reactivity is governed by the concentration of the thiolate anion.[3][15] Even at the same pH, different buffer components might interact differently with the thiolate, affecting its stability or reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent bioactivity.
Protocol: Verifying Tautomer Ratios in Different Buffers via UV-Vis Spectroscopy
-
Prepare Stock Solution: Create a concentrated stock solution of your compound in a non-interfering solvent like DMSO or acetonitrile.
-
Prepare Buffer Solutions: Prepare your different buffer systems (e.g., 50 mM Phosphate, 50 mM Tris) at the identical target pH.
-
Sample Preparation: Dilute an aliquot of the stock solution into each buffer to the same final concentration. Ensure the final concentration of the organic solvent from the stock is low (<1%) and identical in all samples.
-
Acquire Spectra: Immediately after preparation, and at set time intervals (e.g., 0, 15, 60 min), acquire the full UV-Vis spectrum (e.g., 200-500 nm) for each sample.
-
Analysis: Compare the spectra. A change in the position of the λmax or a significant change in the shape of the absorption band between buffers indicates a shift in the tautomeric equilibrium.
Problem 2: I am trying to favor the thiol form for a subsequent reaction, but the equilibrium stubbornly favors the thione.
Q: My goal is to perform an S-alkylation, which requires the thiol tautomer. However, even in what I thought was a suitable solvent, NMR analysis shows over 90% thione. How can I shift the equilibrium?
A: Favoring the less stable tautomer requires a multi-faceted approach that systematically counters the stabilizing forces of the thione form.
Root Cause Analysis:
-
Solvent Choice: Your solvent, while perhaps appearing "less polar," might still be a potent hydrogen-bond acceptor (e.g., THF, acetone), which can stabilize the thione.[1][2]
-
pH Control: Trace amounts of acid can lock the equilibrium towards the thione. The thiol form requires a basic environment to be significantly populated as the reactive thiolate.[9]
-
Concentration Effects: If you are working at high concentrations, self-association may be stabilizing the thione form.[4]
Strategic Workflow to Favor the Thiol/Thiolate:
Caption: Strategy for shifting equilibrium to the thiol form.
Protocol: Base-Mediated Shift to Thiolate for S-Alkylation
-
Solvent Selection: Dissolve your compound in a dry, non-polar, aprotic solvent such as chloroform (CHCl3) or cyclohexane.[4] In these solvents, the thiol form is expected to be more favored.[5][7]
-
Initial Analysis: Run a 1H NMR of this solution to determine the initial thione:thiol ratio.
-
Base Addition: To the NMR tube, add a stoichiometric equivalent (1.0 eq) of a strong, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU).
-
Confirmation of Thiolate Formation: Re-acquire the 1H NMR spectrum. You should observe the disappearance of the N-H proton signal (from the thione) and the S-H proton signal (from the thiol), along with shifts in adjacent protons, confirming the formation of the thiolate anion.
-
Alkylation: In a separate reaction vessel prepared under the same conditions, add the base to your compound solution, followed by the addition of your alkylating agent (e.g., methyl iodide).
-
Work-up and Analysis: After the reaction is complete, proceed with your standard work-up and purification. Confirm the structure of the S-alkylated product using NMR and mass spectrometry.
This systematic approach, grounded in understanding the underlying physical organic chemistry, provides a robust framework for controlling and exploiting thione-thiol tautomerism in your research.
III. References
-
Delaere, D., Raspoet, G., & Nguyen, M. T. (1998). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 102(50), 10477-10484. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. [Link]
-
Yin, H., et al. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]
-
ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]
-
tlooto. (n.d.). Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. [Link]
-
Nowak, M. J., et al. (2013). Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices. Physical Chemistry Chemical Physics, 15(26), 10913-10924. [Link]
-
ResearchGate. (2019, March 7). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. [Link]
-
El-Sohly, A. M., & El-Sayed, M. A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
-
AVESİS. (2018, February 6). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(6), 481-491. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
R Discovery. (2022, July 11). Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1H NMR spectroscopy and transition state studies. [Link]
-
Leal, E. C., et al. (1993). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Journal of Molecular Structure: THEOCHEM, 283, 233-241. [Link]
-
Mugesh, G., et al. (2004). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 116(5), 237-245. [Link]
-
Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol–Disulfide Redox Regulation. Antioxidants & Redox Signaling, 11(5), 1047-1058. [Link]
-
Zahedi, E., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 935-945. [Link]
-
Szajewski, R. P., & Whitesides, G. M. (1980). Rate constants and equilibrium constants for thiol-disulfide interchange reactions involving oxidized glutathione. Journal of the American Chemical Society, 102(6), 2011-2026. [Link]
-
ResearchGate. (2016, November 21). Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress. [Link]
-
MDPI. (2021, June 1). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. [Link]
-
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
-
ResearchGate. (n.d.). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. [Link]
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. tlooto.com [tlooto.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Triazole Thiols
Topic: Stabilization and Recovery of 1,2,4-Triazole-3-Thiols Ticket ID: TSH-OX-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely here because your 1,2,4-triazole-3-thiol starting material or intermediate has dimerized into a disulfide, complicating purification or lowering yields in downstream applications (e.g., SAM formation, drug synthesis).
The Root Cause: The instability of triazole thiols stems from thione-thiol tautomerism . While the thione form (NH-C=S) is often thermodynamically favored in the solid state, solution-phase equilibrium allows for the formation of the thiol (N=C-SH) form. Under oxidative stress (air, high pH, trace metals), the thiol deprotonates to a thiolate anion , which rapidly oxidizes to the disulfide dimer.
Mechanism of Failure
The following diagram illustrates the pathway from stable thione to unwanted disulfide.
Figure 1: The oxidation cascade. Note that basic conditions accelerate the transition from Thiol to Thiolate, the rate-limiting step for oxidation.
Troubleshooting Guide (Symptom Solution)
Issue A: "My NMR shows a second set of peaks, but the mass is double."
Diagnosis: Spontaneous disulfide formation during workup or storage. Immediate Fix:
-
Dissolve the mixture in a degassed solvent (MeOH or Water/Acetonitrile).
-
Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Stir for 15–30 minutes at Room Temperature (RT).
-
Acidify to pH 2–3 before extraction.
Issue B: "Yields are low during S-alkylation reactions."
Diagnosis: The starting material oxidized before it could react with the alkyl halide. Preventative Protocol:
-
Degas all solvents by sparging with Argon for 20 minutes before use.
-
Add a reducing agent: Include 5–10 mol% TCEP or DTT in the reaction mixture if the electrophile is compatible.
-
Check pH: Ensure the base used for alkylation is added last, immediately followed by the electrophile, to minimize the time the thiolate anion sits idle.
Issue C: "The compound turns yellow/brown upon storage."
Diagnosis: Auto-oxidation catalyzed by trace metals or moisture. Storage Protocol:
-
Store under Argon/Nitrogen atmosphere.
-
Keep at -20°C.[1]
-
Crucial: Store as the hydrochloride salt if possible. The protonated form (cationic) suppresses the formation of the thiolate anion, drastically reducing oxidation potential.
Experimental Protocols & Best Practices
Protocol 1: Rescue of Oxidized Triazole (Disulfide Reduction)
Use this when you have confirmed disulfide contamination.
-
Solubilization: Dissolve the crude material in THF:Water (1:1) or Methanol.
-
Reduction: Add TCEP-HCl (1.2 – 1.5 molar equivalents relative to the disulfide content).
-
Incubation: Stir at room temperature for 30 minutes. Monitor by LC-MS (look for the monomer mass).
-
Workup (Critical):
-
Adjust pH to ~3 using 1M HCl. (Acidic conditions stabilize the thiol).
-
Extract with EtOAc or DCM.[4]
-
Wash organic layer with degassed brine.
-
Dry over
and concentrate immediately.
-
Protocol 2: Synthesis Workup (Prevention)
Use this during the initial synthesis to prevent dimerization.
-
Quenching: Quench reactions into an acidic buffer (e.g., 5% HCl or citric acid) rather than water.
-
Additives: Add a pinch of EDTA (disodium salt) to the aqueous wash to chelate trace metals (Cu, Fe) that catalyze oxidation.
-
Drying: Do not dry on a high-vacuum line for extended periods if the compound is in the free-base form; air leaks will cause oxidation.
Comparative Data: Reducing Agents
Choosing the right reducing agent is critical. TCEP is generally the gold standard for triazoles due to its pH versatility.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | |
| Odor | Odorless | Strong, unpleasant | Strong, unpleasant |
| Effective pH | 1.5 – 8.5 (Excellent for acidic workups) | > 7.5 (Ineffective in acid) | > 8.0 |
| Stability | Resistant to air oxidation | Oxidizes rapidly in air | Volatile & Oxidizes |
| Reaction Type | Irreversible (breaks S-S) | Equilibrium (requires excess) | Equilibrium (requires large excess) |
| Downstream | Compatible with most alkylations | Interferes with thiol-reactive agents | Interferes with thiol-reactive agents |
Decision Tree: Workflow for Oxidized Samples
Use this flow to determine the best course of action for your specific sample.
Figure 2: Decision matrix for purifying oxidized triazole samples.
FAQ: Frequently Asked Questions
Q: Can I use TCEP if I plan to react the thiol with a maleimide later? A: Yes, but with caution. Unlike DTT, TCEP does not contain a thiol group, so it technically does not compete for the maleimide.[1] However, TCEP can react slowly with maleimides. Best Practice: Use immobilized TCEP resin (solid phase) so you can filter it out before adding the maleimide [1].
Q: Why does my triazole thiol smell like sulfur even after purification? A: This is normal. Low molecular weight thiols have high vapor pressure. However, a change in smell (to something more acrid) can indicate decomposition.
Q: I am forming a Self-Assembled Monolayer (SAM) on Gold. Does the disulfide matter? A: Yes. While disulfides can form SAMs on gold, the kinetics are significantly slower than free thiols, and the resulting monolayer is often less ordered. We recommend reducing the disulfide immediately prior to SAM deposition for high-quality surfaces [2].
Q: Can I just use high heat to break the disulfide? A: No. Thermal stress often leads to desulfurization (loss of sulfur) or ring decomposition in nitrogen-rich heterocycles before the S-S bond breaks cleanly.
References
-
Getz, E. B., et al. (1999).[2] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.
- Bagley, M. C., et al. (2006). "One-step synthesis of 1,2,4-triazole-3-thiols." Synlett. (Demonstrates the tautomeric equilibrium and synthetic stability).
-
BenchChem Technical Support. (2025). "TCEP vs DTT for Disulfide Bond Reduction."
Sources
Mechanistic Overview: The Causality of pH in Triazole Precipitation
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides authoritative, field-proven troubleshooting strategies for the isolation and pH-dependent precipitation of 1,2,4-triazole-3-thiols.
The synthesis of 1,2,4-triazole-3-thiols relies on the intermolecular cyclization of thiosemicarbazide precursors in a strongly alkaline medium (e.g., NaOH or KOH). Under these basic conditions (pH > 10), the resulting product is ionized and exists as a highly water-soluble thiolate or triazolide salt[1].
To isolate the solid product, the solution must be acidified to neutralize the salt into its free thiol (or thione) form[2]. Because the triazole ring contains basic nitrogen atoms (pKa ~1–2) and the thiol group is weakly acidic (pKa ~8.2–9.2)[3], precipitation is strictly governed by reaching the molecule's isoelectric window. Missing this narrow pH window leads to either incomplete precipitation or acid-catalyzed redissolution and degradation[4].
Figure 1: Optimal workflow for the acidic precipitation of 1,2,4-triazole-3-thiols.
Standard Operating Procedure: Self-Validating Precipitation Workflow
This protocol is designed with built-in validation checks to ensure maximum yield and prevent degradation.
Step 1: Thermal Quenching Remove the completed alkaline cyclization reaction from the heat source. Allow it to cool to room temperature, then transfer the flask to an ice-water bath. Chill the solution to 0–5 °C[4][5].
-
Causality: Acid-base neutralization is highly exothermic. Cooling prevents the precipitating product from melting ("oiling out") and suppresses acid-catalyzed hydrolysis[4].
Step 2: Controlled Acidification While stirring vigorously, begin adding 1M HCl or Glacial Acetic Acid dropwise. Monitor the pH continuously using a calibrated pH meter or narrow-range pH indicator paper.
-
Self-Validation Check: The solution should transition from clear to persistently cloudy. If the cloudiness disappears upon adding more acid, you have bypassed the isoelectric point and over-acidified the solution.
Step 3: Reaching the Isoelectric Target Continue the dropwise addition until the pH stabilizes strictly between 4.0 and 6.0 [1][5][6]. A dense white or off-white precipitate will form.
Step 4: Maturation and Verification Allow the suspension to stir at 0–5 °C for an additional 30 minutes to ensure complete crystallization[5].
-
Self-Validation Check: Extract 1 mL of the mother liquor (filtrate) and add a single drop of acid. If localized cloudiness forms, precipitation is incomplete, and the bulk solution requires further pH adjustment[7].
Step 5: Isolation Collect the solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts (NaCl/KCl), and dry under vacuum.
Troubleshooting & FAQs
Q1: Why did my product "oil out" (form a sticky resin) instead of forming a solid precipitate? A1: Oiling out occurs when the localized temperature of the solution exceeds the melting point of the precipitating product, or when rapid pH changes force the compound out of solution as a liquid phase. Because neutralization is exothermic, adding concentrated acid too quickly at room temperature will melt the forming crystals. Solution: Always cool the alkaline solution in an ice bath (0–5 °C) prior to acidification[4]. Use dilute acid (e.g., 1M HCl) and add it dropwise with vigorous stirring to dissipate heat evenly[5].
Q2: I added acid, but my yield is extremely low. Where is my product? A2: Low yields during this step are almost always tied to missing the target pH window:
-
Under-acidification (pH > 6.0): The pKa of the thiol group is approximately 8.2–9.2[3]. If the pH remains above 6.0, a significant portion of the product remains ionized as a water-soluble salt[7].
-
Over-acidification (pH < 2.0): The triazole ring contains basic nitrogen atoms. If the pH drops too low, these nitrogens protonate, converting the neutral precipitate back into a water-soluble cation[4]. Furthermore, prolonged exposure to harsh acidic conditions can cause irreversible acid-catalyzed hydrolysis of the triazole ring[4]. Solution: Strictly monitor the pH and stop addition when the pH reaches 4.0–6.0[1][5].
Q3: Can I use acetic acid instead of hydrochloric acid for precipitation? A3: Yes, and it is highly recommended for sensitive substrates. Acetic acid is a weak acid that naturally buffers the solution near pH 4.7. This makes it virtually impossible to accidentally over-acidify the solution to pH < 2.0, thereby protecting the triazole ring from unwanted protonation and degradation[4].
Q4: My NMR shows a C=S bond instead of an S-H bond. Did the acid alter my compound? A4: No. 1,2,4-triazole-3-thiols exist in a dynamic tautomeric equilibrium with their thione (C=S) form[2]. In the solid state and in mildly acidic aqueous environments, the thione tautomer generally predominates. This is a natural structural feature, not an acid-induced degradation artifact[2].
Quantitative Reference Data
Table 1: Physicochemical Parameters for 1,2,4-Triazole-3-thiol Precipitation
| Parameter | Typical Value / Range | Mechanistic Significance |
| Thiol pKa | 8.16 – 9.24 | Determines the threshold where the compound exists as a soluble anion[3]. |
| Triazole Nitrogen pKa | ~1.0 – 2.0 | Determines the threshold where the ring protonates into a soluble cation. |
| Target Precipitation pH | 4.0 – 6.0 | The isoelectric region ensuring the neutral, insoluble free thiol/thione form[5][7]. |
| Neutralization Temp | 0 – 5 °C | Prevents thermal degradation and "oiling out" during exothermic acid addition[4]. |
Table 2: Acid Selection Guide
| Acid Type | Advantages | Disadvantages |
| 1M Hydrochloric Acid (HCl) | Fast-acting, highly effective for complete neutralization. | High risk of over-acidification if added too quickly; highly exothermic. |
| Acetic Acid (CH3COOH) | Self-buffering near pH 4.7; minimizes the risk of ring degradation. | May require larger volumes; slower precipitation kinetics. |
References
1. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. NIScPR. 2.[3] 1H-1,2,4-Triazole-3-thiol. ChemicalBook. 3 3.[1] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.1 4.[4] Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Benchchem. 4 5.[5] 1H-1,2,4-Triazole-3-thiol | 3179-31-5. ChemicalBook. 5 6.[2] 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol. Benchchem. 2 7.[7] Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC / NIH. 7 8.[6] A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.6
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | 26029-08-3 | Benchchem [benchchem.com]
- 3. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition Analysis of 4-Methyl-5-Phenyl-Triazole Compounds
Welcome to the Advanced Materials & Drug Development Support Center. This portal provides researchers and application scientists with field-proven methodologies, kinetic modeling strategies, and troubleshooting guides for analyzing the thermal stability of substituted triazoles.
Because 4-methyl-5-phenyl-triazole derivatives possess unique steric shielding and
I. Core Methodology: Self-Validating TGA-DSC-MS Workflow
To extract accurate thermodynamic parameters, your experimental design must isolate the intrinsic decomposition of the triazole ring from secondary gas-phase recombinations.
Step-by-Step Analytical Protocol
1. Sample Preparation & Crucible Selection
-
Action: Weigh precisely 2.0 to 5.0 mg of the 4-methyl-5-phenyl-triazole sample into a high-volume Alumina (
) crucible without a lid. -
Causality: Substituted triazoles can undergo violent exothermic ring-opening. Limiting the mass to <5 mg prevents thermal lag and self-heating artifacts (thermal runaway) that skew kinetic calculations. Alumina is chosen over Platinum to prevent catalytic interference with the nitrogen-rich fragments.
2. Atmosphere Control & Purging
-
Action: Purge the furnace with high-purity Nitrogen (
) or Argon at a strict flow rate of 50 mL/min for 30 minutes prior to the run. -
Causality: Triazoles are highly susceptible to oxidative degradation. A strict inert atmosphere ensures that the recorded mass loss is purely the result of thermal cracking (pyrolysis) rather than combustion.
3. Dynamic Heating Program
-
Action: Program the TGA-DSC to run multiple dynamic heating profiles at rates (
) of 5, 10, 15, and 20 °C/min from 25 °C to 600 °C. -
Causality: A single heating rate cannot determine reaction kinetics. Multiple rates are mathematically required to extract the Apparent Activation Energy (
) and pre-exponential factors using isoconversional models [1].
4. Hyphenated Evolved Gas Analysis (TGA-MS/FTIR)
-
Action: Connect the TGA exhaust to a Mass Spectrometer or FTIR via a transfer line heated to exactly 200 °C.
-
Causality: The decomposition of 4-methyl-5-phenyl-triazole yields heavy aromatic fragments (like benzonitrile). If the transfer line is unheated, these fragments will condense before reaching the detector, leaving only light gases (like
or ) in the spectra.
5. System Self-Validation Checkpoint
-
Action: Calculate the Activation Energy (
) using both the Kissinger method and the Ozawa-Doyle method. -
Validation Rule: The protocol is considered valid only if the variance (
) between the two models is <5% . A larger discrepancy indicates that the decomposition is shifting from a single-step ring cleavage to a complex multi-step pathway across different heating rates, invalidating the assumption of uniform kinetics [1].
II. Visualizing the Analytical Pathway
Workflow for thermal decomposition analysis and kinetic modeling of triazole compounds.
III. Quantitative Baselines
Use the following reference tables to benchmark your experimental results against established literature for substituted triazole frameworks [2], [3].
Table 1: Characteristic Thermal Parameters for Substituted Triazoles
| Compound / Structural Motif | Extrapolated Onset ( | Peak Exotherm ( | Primary Evolved Gases (MS/FTIR) |
| Unsubstituted 1,2,4-Triazole | ~120 °C | ~143 °C | |
| 4-Methyl-5-Phenyl-Triazole | 200 °C - 280 °C | 210 °C - 310 °C | |
| Nitro-Substituted Triazoles | 176 °C - 188 °C | 189 °C - 198 °C |
Table 2: Kinetic Modeling Validation Parameters
| Kinetic Model | Expected | Pre-exponential Factor ( | Validation Criterion |
| Kissinger Method | 110 - 396 kJ/mol | 70 - 85 | Linear fit |
| Ozawa-Doyle Method | 115 - 386 kJ/mol | N/A |
IV. Troubleshooting Guides & FAQs
Q1: Why am I seeing a sharp, narrow endothermic peak immediately followed by a massive exothermic peak without initial mass loss? A1: This is a classic thermal signature of solid-state structural rearrangement. The initial endotherm (often around 180–185 °C for phenyl-substituted triazoles) represents the melting point of the crystalline lattice [2]. The immediate, sharp exotherm that follows denotes the homolytic cleavage of the N-N or N=N bonds within the triazole ring. Because the mass loss (TGA drop) has not yet occurred, it indicates the ring has ruptured but the resulting fragments have not yet achieved sufficient vapor pressure to volatilize.
Q2: My TGA curve shows a multi-step degradation, but the DSC only shows a single broad exotherm. How do I interpret the decomposition of the 4-methyl-5-phenyl moiety?
A2: The primary decomposition of phenyl-triazoles begins with the extrusion of
Q3: How do I resolve severe baseline drift at high temperatures (>400 °C) during kinetic modeling? A3: Baseline drift in triazole analysis is almost always caused by the deposition of carbonaceous residues or heavy phenyl-ring oligomers onto the DSC sensor assembly.
-
Fix: Ensure your purge gas flow is strictly maintained at 50 mL/min to sweep heavy volatiles away from the sensor.
-
Data Correction: For accurate Activation Energy calculations, you must perform a baseline subtraction using an empty crucible run under the exact same dynamic heating profile prior to integrating your peaks.
Q4: During Py-GC/MS of my 4-methyl-5-phenyl-triazole, I am detecting m/z 52 and m/z 103, but the theoretical mass of the parent molecule is absent. Is my sample degraded?
A4: No, your sample is likely fine. Triazoles undergo severe, instantaneous thermal cracking prior to volatilization; the parent molecule rarely survives pyrolysis intact. The m/z 103 peak corresponds directly to the benzonitrile fragment (
V. References
-
Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole National Center for Biotechnology Information (PMC)[Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Beilstein Journal of Organic Chemistry[Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials The Journal of Physical Chemistry A (ACS Publications)[Link]
Validation & Comparative
FTIR Spectrum Analysis of S-H vs C=S Stretch in Triazoles: A Comparative Guide to Thiol-Thione Tautomerism
Executive Summary
1,2,4-triazole derivatives are foundational scaffolds in modern drug development, exhibiting potent antimicrobial, antifungal, and anticancer properties. A critical structural feature of 3-thio-1,2,4-triazoles is their ability to undergo thiol-thione tautomerism (HN-C=S ↔ N=C-SH). The position of this equilibrium profoundly impacts the molecule's pharmacokinetics, receptor binding affinity, and metal-coordination geometry. Fourier Transform Infrared (FTIR) spectroscopy serves as the definitive analytical technique to distinguish between these tautomers. This guide provides an objective, data-driven comparison of the S-H and C=S stretching frequencies, detailing the mechanistic causality behind their spectral behaviors and establishing a self-validating experimental protocol for their characterization.
Mechanistic Causality: Vibrational Dynamics of the Tautomeric Shift
To accurately interpret the FTIR spectra of triazoles, researchers must understand the physical chemistry governing the functional groups:
-
The Thione (C=S) Form: In the solid state and gas phase, the thione tautomer is thermodynamically dominant . This stability is driven by extensive intermolecular hydrogen bonding (N-H···S) and crystal lattice packing energies. The C=S bond is highly polarizable. However, unlike the isolated C=O stretch, the C=S stretching vibration strongly couples with the adjacent C-N stretch within the thioamide moiety, resulting in broader, sometimes split, absorption bands.
-
The Thiol (S-H) Form: The thiol tautomer typically emerges in solution, at high temperatures, or under UV irradiation in low-temperature matrix isolation . The S-H bond has a significantly lower dipole moment compared to N-H or O-H bonds. Consequently, the change in dipole moment during the S-H stretching vibration is minimal, rendering the S-H FTIR band characteristically weak and sharp.
Comparative Spectral Analysis: C=S vs. S-H Signatures
Distinguishing the tautomers relies on tracking the disappearance of the thione markers and the emergence of the thiol markers.
-
Thione Markers: The presence of the thione form is confirmed by a strong N-H stretching band between 3100–3400 cm⁻¹ and the C=S stretching band, which typically manifests between 1075–1331 cm⁻¹ depending on the degree of vibrational coupling and substitution .
-
Thiol Markers: Upon tautomerization to the thiol form, the N-H and C=S bands diminish. Concurrently, the S-H stretching vibration appears in the 2580–2790 cm⁻¹ region . The absence of strong hydrogen bonding in the S-H group (compared to O-H) keeps this peak relatively sharp, though its low intensity requires high-resolution scanning and careful baseline correction.
Quantitative Data Comparison
| Functional Group | Associated Tautomer | Wavenumber Range (cm⁻¹) | Intensity / Peak Characteristic | Mechanistic Cause of Signal |
| ν(N-H) | Thione | 3100 – 3400 | Strong, often broad | High dipole moment; broadens due to intermolecular H-bonding. |
| ν(C=S) | Thione | 1075 – 1331 | Medium to Strong, split | Vibrational coupling with C-N stretch in the thioamide moiety. |
| ν(S-H) | Thiol | 2580 – 2790 | Weak, sharp | Low bond polarity results in minimal dipole change during stretch. |
| ν(C=N) | Thiol | 1600 – 1645 | Medium | Emerges as the ring aromatizes/shifts double bonds upon thiol formation. |
Self-Validating Experimental Protocol for Tautomer Characterization
To ensure rigorous scientific integrity, the following step-by-step methodology employs orthogonal conditions to isolate and validate each tautomeric form .
Step 1: Solid-State Baseline Establishment (Thione Isolation)
-
Sample Preparation: Grind 1-2 mg of the synthesized 1,2,4-triazole derivative with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr).
-
Pellet Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet. Causality: Anhydrous KBr prevents ambient moisture from introducing broad O-H bands that could obscure the critical N-H stretch region.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Validation: Identify the strong N-H stretch (>3100 cm⁻¹) and C=S stretch (~1075-1331 cm⁻¹). The absence of a peak near 2600 cm⁻¹ confirms the pure thione form.
Step 2: Matrix Isolation & Photochemical Shift (Thiol Induction)
-
Matrix Deposition: Sublimate the triazole sample and co-deposit it with a large excess of an inert gas (e.g., Argon or Nitrogen) onto a cryogenic window (e.g., CsI) at 10–15 K.
-
Initial Scan: Record the FTIR spectrum. The isolated monomers will still predominantly exhibit the thione signature.
-
UV Irradiation: Irradiate the matrix with a tunable UV laser (λ ≈ 270 nm) for 10–30 minutes. Causality: UV energy overcomes the tautomerization activation barrier, photochemically inducing the hydrogen transfer from nitrogen to sulfur.
-
Difference Spectroscopy: Subtract the pre-irradiation spectrum from the post-irradiation spectrum.
-
Validation: The resulting difference spectrum will show negative peaks for N-H and C=S (depleted thione) and positive, sharp peaks in the 2580–2790 cm⁻¹ range, definitively confirming the S-H stretch of the thiol tautomer.
Workflow Visualization
Figure 1: Workflow for isolating and characterizing triazole tautomers via FTIR spectroscopy.
References
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. Available at:[Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances / NIH. Available at:[Link]
-
Synthesis, Characterization and Biochemical Activity of Cobalt(II), Nickel(II), Copper(II), and Zinc(II)... Journal of Applied Organometallic Chemistry. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at: [Link]
-
A Comprehensive DFT Study on a Thione Compound and its Tautomer. Bentham Science. Available at: [Link]
mass spectrometry fragmentation pattern of 4-methyl-5-phenyl-triazole-3-thiol
Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thiol
Part 1: Executive Summary & Structural Context
The Challenge: In medicinal chemistry, 1,2,4-triazole-3-thiols are privileged scaffolds for antifungal and anticancer drug development. However, their analysis is complicated by two factors:
-
Thione-Thiol Tautomerism: The molecule exists in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms, affecting ionization behavior.
-
Regioisomer Ambiguity: Synthesizing these cores often yields positional isomers (e.g., 4-methyl-5-phenyl vs. 4-phenyl-5-methyl) that are difficult to distinguish by low-field NMR but exhibit distinct mass spectrometry (MS) signatures.
The Solution: This guide provides a definitive fragmentation map for 4-methyl-5-phenyl-1,2,4-triazole-3-thiol (MW 191.25 Da). By leveraging the specific Retro-Diels-Alder (RDA) cleavage patterns inherent to the 1,2,4-triazole ring, researchers can confidently validate structural identity and purity.
Part 2: Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the precursor ion. While often drawn as the thiol (SH), the thione tautomer predominates in the solid state and neutral solution. However, ionization techniques force specific states.
-
Electron Impact (EI): Ionizes the gas-phase population. The radical cation (
) typically retains the thione character initially. -
Electrospray (ESI): Protonation occurs at the most basic site (N1 or N2), stabilizing the
species (m/z 192).
Figure 1: Thione-Thiol Equilibrium & Ionization Sites
Caption: The dynamic equilibrium between thione and thiol forms dictates the initial ionization state. In ESI, the thione nitrogen acts as the proton acceptor.
Part 3: Comparative Ionization & Fragmentation Analysis
The choice of ionization technique drastically alters the observed spectrum. The table below compares the expected signals for 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI+) |
| Parent Ion | m/z 191 ( | m/z 192 ( |
| Ion Type | Radical Cation (Hard Ionization) | Even-electron Ion (Soft Ionization) |
| Base Peak | Often m/z 191 or m/z 103 (PhCN) | m/z 192 (Parent usually dominates) |
| Key Mechanism | Radical-driven ring cleavage | Collision Induced Dissociation (CID) |
| Diagnostic Utility | High: Structural fingerprinting | High: MW confirmation & purity |
Detailed Fragmentation Pathways (EI/CID)
The fragmentation of 1,2,4-triazoles is governed by the stability of the daughter nitriles. For the 4-methyl-5-phenyl derivative, the ring cleavage is highly specific.
Primary Pathway: Retro-Diels-Alder (RDA) Cleavage
The triazole ring undergoes fission, typically breaking the
-
Cleavage: Expulsion of the C5 substituent as a nitrile.
-
Result: Loss of Benzonitrile (
, 103 Da). -
Fragment Ion:
( ).-
Structure:
(N-methylthiourea-like radical).
-
Secondary Pathway: Isothiocyanate Elimination Alternative ring cleavage can expel the N4 substituent.
-
Cleavage: Expulsion of Methyl Isothiocyanate (
, 73 Da). -
Fragment Ion:
( ).-
Structure:
(Benzamidine-like radical).
-
Tertiary Pathway: Sulfur Extrusion Direct loss of the sulfhydryl radical or sulfur atom.
-
Fragment Ion:
( ).
Figure 2: Fragmentation Tree & Diagnostic Ions
Caption: Fragmentation tree for 4-methyl-5-phenyl-1,2,4-triazole-3-thiol. The m/z 88 and 118 ions are structurally diagnostic.
Part 4: The "Application Scientist" Insight (Differentiation)
The true value of this MS profile is distinguishing the target from its positional isomer, 4-phenyl-5-methyl-1,2,4-triazole-3-thiol , which often co-synthesizes or is available as a confusing commercial analog.
| Ion / Feature | Target: 4-Me-5-Ph | Isomer: 4-Ph-5-Me | Why? (Mechanism) |
| Nitrile Loss | Loss of PhCN (-103) | Loss of MeCN (-41) | RDA cleavage expels the C5 substituent. |
| Resulting Ion | m/z 88 | m/z 150 | |
| Isothiocyanate Loss | Loss of MeNCS (-73) | Loss of PhNCS (-135) | Cleavage expels the N4 substituent. |
| Resulting Ion | m/z 118 | m/z 56 |
Protocol for Validation:
-
Sample Prep: Dissolve 1 mg in Methanol (HPLC grade). Avoid DMSO if possible to prevent source fouling.
-
Method: Direct Infusion ESI-MS/MS (Collision Energy Ramp: 10-40 eV) or GC-MS (EI, 70 eV).
-
Check: Look for the transition 191 -> 88 (Target) vs 191 -> 150 (Isomer).
References
-
Potts, K. T., & Brugel, E. G. (1970). 1,2,4-Triazoles.[3][4][5][6][7][8][9][10][11][12][13][14] XXIV. The mass spectra of some 3,5-disubstituted 1,2,4-triazoles. Organic Mass Spectrometry.[15] Link
- Kalsi, P. S. (2000). Spectroscopy of Organic Compounds. New Age International.
-
NIST Mass Spec Data Center. (2023). Mass Spectrum of 1,2,4-Triazole-3-thione derivatives.[2][3][10][11][12][13][14][16] National Institute of Standards and Technology. Link
-
Shneine, J. K., & Al-Hussein, A. (2016). Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives. International Journal of ChemTech Research. Link
-
Bowie, J. H., et al. (1973). Electron Impact Studies: Fragmentation of 1,2,4-triazoles.[8] Australian Journal of Chemistry. Link
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- 1. 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol | CymitQuimica [cymitquimica.com]
- 2. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. 3H-1,2,4-Triazole-3-thione | C2HN3S | CID 21941101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C3H5N3S | CID 1538728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4,5-trimethyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 15. itim-cj.ro [itim-cj.ro]
- 16. jocpr.com [jocpr.com]
A Comparative Analysis of 4-Methyl and 4-Amino Triazoles as Corrosion Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and corrosion prevention, the selection of effective corrosion inhibitors is paramount to ensure the longevity and integrity of metallic components. Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention due to their efficacy in mitigating corrosion, particularly in acidic environments.[1][2] This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of two closely related triazole compounds: 4-methyl-1,2,4-triazole and 4-amino-1,2,4-triazole. By examining experimental data and delving into the underlying inhibition mechanisms, this document aims to equip researchers with the necessary insights to make informed decisions in the selection and application of these inhibitors.
The Critical Role of Functional Groups in Corrosion Inhibition
The efficacy of triazole-based inhibitors is intrinsically linked to their molecular structure, specifically the presence of heteroatoms (nitrogen) and π-electrons within the triazole ring.[3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The functional groups attached to the triazole ring, in this case, a methyl (-CH3) group versus an amino (-NH2) group, play a crucial role in modulating the electron density of the triazole ring and, consequently, its interaction with the metal surface.
Experimental Evaluation of Inhibition Performance
The assessment of corrosion inhibitor efficiency relies on a suite of well-established electrochemical and gravimetric techniques. A comprehensive evaluation typically involves a combination of the following methods:
-
Weight Loss Method: This traditional yet reliable technique involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specified duration. The difference in weight loss provides a direct measure of the corrosion rate and the inhibitor's efficiency.
-
Potentiodynamic Polarization (PDP): This electrochemical technique involves varying the potential of the metal electrode and measuring the resulting current. The data obtained is used to determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of the inhibitor signifies effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal-electrolyte interface. By applying a small sinusoidal voltage perturbation and measuring the impedance response over a range of frequencies, one can determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct is indicative of enhanced corrosion resistance due to the formation of a protective inhibitor film.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.
Comparative Performance Data
Table 1: Corrosion Inhibition Performance of 4-Methyl-1,2,4-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| 4-methyl-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.1 M H2SO4 | 1 x 10⁻³ M | 63.17 | PDP | [4] |
| 3,5-di(4-tolyl)-4-amino-1,2,4-triazole | Mild Steel | 1 M HCl | 10⁻⁴ M | 95 | Weight Loss, PDP | |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C1010 Steel | Cooling Water | 10 ppm | 89 | EIS, PDP | [5] |
Table 2: Corrosion Inhibition Performance of 4-Amino-1,2,4-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| 4-amino-4H-1,2,4-triazole-3,5-dithiol | Mild Steel | 5 M HCl | 50 mg/L | >80 | Weight Loss | [1] |
| 4-amino-3,5-bis(4-hydroxy-3-methoxy)-1,2,4-triazole | Mild Steel | 1N HCl | 300 mg/L | 98 | Weight Loss, EIS | [6] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 300 ppm | 89 | EIS, PDP | [7] |
From the available data, it is evident that both methyl and amino-substituted triazoles can act as effective corrosion inhibitors. However, derivatives of 4-amino-1,2,4-triazole often exhibit very high inhibition efficiencies, frequently exceeding 90%.[6]
Mechanistic Insights: The Role of the Substituent
The primary mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).[8] The nature of the substituent at the 4-position significantly influences this adsorption process.
-
4-Amino-1,2,4-Triazole: The amino group (-NH2) is an electron-donating group. This increases the electron density on the triazole ring, particularly on the nitrogen atoms.[9] This enhanced electron density facilitates the donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the metal atoms, leading to stronger coordination bonds and more effective chemisorption. In acidic solutions, the amino group can also become protonated (-NH3+), leading to electrostatic interactions with the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl-), further enhancing adsorption.[1]
-
4-Methyl-1,2,4-Triazole: The methyl group (-CH3) is a weakly electron-donating group through an inductive effect. While it can enhance the electron density of the triazole ring to some extent, its effect is generally less pronounced than that of the amino group. The inhibition is still primarily driven by the lone pair electrons of the triazole ring's nitrogen atoms.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by substituted triazoles.
Theoretical studies using Density Functional Theory (DFT) have corroborated these mechanistic insights. DFT calculations can determine various quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, suggesting stronger adsorption and better inhibition efficiency. It is generally observed that amino-substituted triazoles possess higher EHOMO values compared to their methyl-substituted counterparts, which aligns with their often superior inhibition performance.[9]
Conclusion and Future Outlook
Both 4-methyl and 4-amino triazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media. The available evidence suggests that 4-amino-1,2,4-triazole and its derivatives may offer a performance advantage due to the strong electron-donating nature of the amino group, which enhances the adsorption process and the formation of a robust protective film on the metal surface.
However, it is crucial to acknowledge that the inhibition efficiency is influenced by a multitude of factors, including the specific metal, the nature and concentration of the corrosive medium, temperature, and the presence of other substituents on the triazole ring. Therefore, the optimal choice of inhibitor will be application-dependent.
Future research should focus on direct, systematic comparative studies of 4-methyl-1,2,4-triazole and 4-amino-1,2,4-triazole under identical experimental conditions to provide a definitive quantitative comparison. Furthermore, advanced surface analysis techniques can provide more detailed insights into the morphology and composition of the protective inhibitor films, further elucidating the structure-performance relationships of these important corrosion inhibitors.
References
- El Aoufir, Y., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 11(38), 23536-23550.
- Plotnikova, M.D., Shcherban, M.G., & Shein, A.B. (2025). 4-Amino-4H-1,2,4-triazole-3,5-dithiol influence on the free surface energy and corrosion behavior of low-carbon steel. International Journal of Corrosion and Scale Inhibition, 14(4), xxxx-xxxx.
- Bentiss, F., et al. (2009). The 3,5-bis(n-tolyl)-4-amino-1,2,4-triazoles as corrosion inhibitors of mild steel in acidic media: Electrochemical and quantum chemical studies. Corrosion Science, 51(10), 2265-2273.
- Bouklah, M., et al. (2015). 1,2,4-triazole on carbon steel corrosion in hydrochloric acid solution. American Journal of Engineering Research, 4(1), 44-50.
- Berisha, A., et al. (2019). Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. Frontiers in Chemistry, 7, 796.
- BenchChem. (2025). Based Corrosion Inhibitors: 4,5-diethyl- 4H-1,2,4-triazole-3-thiol versus Benzotriazole.
- Chaitra, K., et al. (2024). A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation. Journal of Molecular Structure, 1301, 137303.
- Ivanov, V., & Petkov, P. (2014). Density functional study of the corrosion inhibition properties of 1,2,4-triazole and its amino derivatives. Journal of Molecular Modeling, 20(9), 2420.
- Tourabi, K., et al. (2014). Enhancement of corrosion protection efficiency of mild steel by 3,5-di(4-tolyl)-4-amino-1,2,4-triazole in hydrochloric acid medium. Moroccan Journal of Chemistry, 1(2), 108-118.
- Gökaltun, A., et al. (2017). Synergistic inhibition effect between 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, citrate ions and polycarboxylate for corrosion protection of C1010 steel in cooling water system. Corrosion Engineering, Science and Technology, 52(7), 516-526.
- Ahmad, Y. H., Mogoda, A. S., & Gadallh, A. G. (2012). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science, 7, 4929-4941.
- Merimi, I., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540.
- Semire, B., et al. (2013). DFT and QSAR study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives. Journal of Computational Methods in Molecular Design, 3(3), 63-73.
- Yu, J., et al. (2021). Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies.
- Petkov, P. S., & Stoyanov, S. S. (2013). Synthesis, Spectral Characteristics and DFT Studies of the [Cu(3-Amino-1,2,4-triazole)3SO4]. Journal of Materials Science and Engineering B, 3(11), 669.
- Finšgar, M., & Jackson, J. (2017). Review of corrosive environments for copper and its corrosion inhibitors. Corrosion Reviews, 35(3), 129-169.
- Chieb, T., et al. (2011). The Inhibitive Effect of 3-Methyl 4-Amino 1,2,4 Triazole on the Corrosion of Copper-Nickel 70-30 in NaCl 3% Solution.
- Dafali, A., et al. (2024). Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. BIO Web of Conferences, 109, 01021.
- John, S., et al. (2025).
- Abdulazeez, M.O., Oyabamiji, A.K. and Semire, B. (2016). DFT and QSAR study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives with heteroatom on position one. Lebanese Science Journal, 17(2), 217-232.
- Darwish, M. S., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ajer.org [ajer.org]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
UV-Vis absorption maxima of phenyl-1,2,4-triazole-3-thiol
As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic pharmacophores, I frequently encounter the 1,2,4-triazole scaffold in early-stage drug discovery. Compounds like phenyl-1,2,4-triazole-3-thiol (also known as 5-phenyl-4H-1,2,4-triazole-3-thiol) are highly valued for their diverse biological activities, serving as potent antimicrobial agents, anticancer therapeutics, and competitive inhibitors of metallo-
Mechanistic Insights: The Thione-Thiol Equilibrium
The electronic transitions of phenyl-1,2,4-triazole-3-thiol are entirely dictated by the equilibrium between its thione (C=S) and thiol (C–SH) forms[1].
-
The Thione Tautomer: Dominant in the solid state and in polar protic solvents (like ethanol or water). The highly polarized C=S bond acts as a distinct chromophore, yielding a low-energy
transition at longer wavelengths. -
The Thiol Tautomer: Favored in non-polar or aprotic environments. The sulfur lone pairs become more involved in the aromatic conjugation of the triazole ring, suppressing the
band and intensifying the higher-energy transition.
Understanding this shift is critical. For instance, when designing metallo-
Thione-thiol tautomeric equilibrium and corresponding UV-Vis electronic transitions.
Comparative UV-Vis Absorption Maxima
To objectively evaluate phenyl-1,2,4-triazole-3-thiol, we must compare its spectral signatures against common structural analogs and alternative thiol-based drugs (such as 6-Mercaptopurine). Derivatization at the 4-position (e.g., adding an amino or arylidene group) significantly alters the chromophoric system, inducing distinct bathochromic (red) or hypsochromic (blue) shifts.
| Compound | Structural Modification | Solvent System | Analytical Significance | ||
| 5-Phenyl-4H-1,2,4-triazole-3-thiol [1] | Base Scaffold | EtOH / DMSO | ~255 nm | ~310 nm | Baseline tautomeric reference; highly sensitive to solvent polarity. |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [2] | N4-Amino Substitution | DMSO / Water | 259–262 nm | 364 nm | Amino group extends conjugation, causing a strong bathochromic shift of the |
| 4-Arylidenamino-5-phenyl-4H-1,2,4-triazole-3-thiol [3] | N4-Arylidene Linkage | Methanol | 290 nm | Obscured | Extended |
| 6-Mercaptopurine (Alternative) | Purine Scaffold | Water (pH 7) | 230 nm | 322 nm | Classic thione/thiol drug; serves as a benchmark for UV-Vis assay calibration. |
Data synthesized from peer-reviewed spectral analyses [1, 2, 3]. Note: DMSO has a UV cutoff of ~268 nm, which can obscure lower-wavelength
Self-Validating Experimental Protocol: UV-Vis Spectroscopic Analysis
To ensure trustworthiness and reproducibility, a UV-Vis protocol cannot simply be a list of mixing instructions. It must be a self-validating system. The following methodology is designed to definitively characterize the tautomeric state of phenyl-1,2,4-triazole-3-thiols while mathematically ruling out degradation or impurities.
Step-by-step experimental workflow for UV-Vis spectroscopic analysis.
Step 1: Analyte Preparation and Degassing
-
Action: Prepare a 10 mM stock solution of the triazole derivative in anhydrous DMSO. Dilute to a working concentration of 10–50 µM using the target solvent (e.g., Ethanol, Hexane, or Water). Purge the working solution with nitrogen gas for 5 minutes prior to measurement.
-
Causality: Triazole-thiols are susceptible to oxidative dimerization into disulfides in the presence of dissolved oxygen. Degassing prevents this degradation. Furthermore, restricting the concentration to <50 µM prevents intermolecular hydrogen bonding (self-association), ensuring that the observed spectra reflect true monomeric tautomerism and strictly adhere to the Beer-Lambert law.
Step 2: Rigorous Baseline Correction
-
Action: Utilize optically matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the exact solvent batch used for dilution. Run a baseline scan from 200 nm to 500 nm and zero the instrument.
-
Causality: Solvents like DMSO have high UV cutoffs (~268 nm). Failing to use matched cuvettes or the exact solvent batch will result in artifactual peaks in the 250–270 nm region, leading to the false identification of a
transition.
Step 3: Spectral Acquisition & Solvent Titration
-
Action: Record the absorption spectrum of the sample. To validate the thione-thiol equilibrium, perform a solvent titration: begin with the sample in 100% non-polar solvent (e.g., cyclohexane) and incrementally spike in a polar protic solvent (e.g., ethanol) at 10% volume intervals, recording a spectrum at each step.
-
Causality: As the solvent polarity increases, the equilibrium shifts from the thiol form to the thione form. You will observe the
band (~255 nm) decrease in intensity while the band (~310 nm) simultaneously increases.
Step 4: Isosbestic Point Validation (The Self-Check)
-
Action: Overlay the spectra from the solvent titration in Step 3. Identify the presence of an isosbestic point (a specific wavelength where total absorbance remains constant throughout the titration).
-
Causality: The emergence of a sharp isosbestic point mathematically proves that exactly two species (the thione and the thiol) are interconverting in a closed system. If the isosbestic point is absent or blurred, it immediately alerts the scientist to a third variable—such as compound degradation, disulfide formation, or precipitation—invalidating the assay and prompting a protocol reset.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 698268, 5-Phenyl-s-triazole-3-thiol". PubChem. URL:[Link]
-
Al-Amiery, A. A., et al. "Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives". International Journal of Applied Science and Technology. URL:[Link]
-
Sahu, S. K., et al. "STUDIES ON INCLUSION COMPLEXES OF SOME 4- ARYLIDENAMINO-5-PHENYL-4H-1, 2, 4-TRIAZOLE-3-THIOLS". World Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]
-
Tondi, D., et al. "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria". Molecules (MDPI). URL:[Link]
elemental analysis calculation for C9H9N3S derivatives
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of validating the purity and structural integrity of novel heterocyclic compounds. Derivatives of C9H9N3S (such as thiosemicarbazones, aminothiazoles, and triazoles) are of immense interest in drug development due to their potent antimicrobial, antiviral, and anticancer properties.
However, synthesizing these nitrogen- and sulfur-rich compounds often yields byproducts that are difficult to detect via NMR alone. To establish absolute purity, we rely on Organic Elemental Microanalysis (CHNS) . A compound is generally only considered analytically pure for peer-reviewed publication and clinical progression if the experimental mass percentages of C, H, N, and S deviate by ≤ 0.40% from their theoretical calculated values[1].
This guide provides a comprehensive framework for calculating the theoretical elemental composition of C9H9N3S derivatives, establishes a self-validating experimental protocol, and objectively compares three industry-leading CHNS analyzers to help you select the optimal instrumentation for your laboratory.
Before introducing a sample into an analyzer, we must establish the "ground truth"—the theoretical mass percentages. This acts as the self-validating benchmark for our experimental data.
For a generic C9H9N3S derivative, the stoichiometric calculation is based on standard atomic weights (C = 12.011, H = 1.008, N = 14.007, S = 32.065 g/mol ):
-
Carbon (C): 9 × 12.011 = 108.099 g/mol
-
Hydrogen (H): 9 × 1.008 = 9.072 g/mol
-
Nitrogen (N): 3 × 14.007 = 42.021 g/mol
-
Sulfur (S): 1 × 32.065 = 32.065 g/mol
-
Total Molecular Weight: 191.257 g/mol
Theoretical Mass Percentages:
-
% C: (108.099 / 191.257) × 100 = 56.52%
-
% H: (9.072 / 191.257) × 100 = 4.74%
-
% N: (42.021 / 191.257) × 100 = 21.97%
-
% S: (32.065 / 191.257) × 100 = 16.77%
Causality Check: If experimental results yield a high nitrogen error (e.g., %N = 20.10%,
Instrumental Comparison: Selecting the Right CHNS Analyzer
The classical Pregl-Dumas method has been modernized, but different manufacturers utilize distinct gas separation and fluidic management technologies. Here is an objective comparison of three leading platforms analyzing sulfur-rich heterocycles.
A. Elementar vario EL cube
The vario EL cube is widely considered the gold standard for challenging matrices. Instead of standard gas chromatography, it utilizes a patented Purge and Trap chromatography system[2].
-
The Causality of the Design: For C9H9N3S compounds, the massive CO2 peak can sometimes overlap with the smaller SO2 peak in standard GC columns. The vario EL cube traps each gas (CO2, SO2, H2O) on specific adsorption columns, releasing them sequentially only after the previous gas has returned to baseline[3]. This guarantees zero peak overlap, even at extreme C:S ratios.
B. Thermo Fisher FlashSmart™
The FlashSmart relies on dynamic flash combustion followed by highly optimized GC separation. Its standout feature is the MultiValve Control (MVC) Module [4].
-
The Causality of the Design: High-throughput pharmaceutical labs need to switch between CHNS (combustion) and Oxygen (pyrolysis) modes frequently. The MVC module allows two independent analytical circuits to be connected simultaneously, enabling unattended 24/7 switching without manual hardware changes or pneumatic equilibration delays[5].
C. PerkinElmer 2400 Series II
The 2400 Series II is the classic, field-proven workhorse. It utilizes a highly controlled Gas Control Zone to produce a steady-state, stepwise signal rather than a traditional peak signal[6].
-
The Causality of the Design: By mechanically homogenizing the product gases under strictly controlled pressure, temperature, and volume conditions, it eliminates the need for complex peak integration algorithms, resulting in highly reproducible data for routine quality control[6].
Table 1: Instrument Feature & Performance Comparison
| Feature / Metric | Elementar vario EL cube | Thermo Fisher FlashSmart | PerkinElmer 2400 Series II |
| Separation Technology | Purge & Trap (Adsorption) | GC Column | Frontal Chromatography (Stepwise) |
| Max Sample Size (Organic) | Up to 20 mg[3] | 1 - 3 mg (Typical) | 1 - 3 mg (Typical) |
| Detector | TCD (IR optional for trace S)[3] | TCD (FPD optional for trace S)[7] | TCD |
| Run Time (CHNS) | ~ 10 - 12 minutes | < 10 minutes[4] | ~ 8 minutes[6] |
| Best For... | Extreme elemental ratios, large samples | High-throughput, automated switching | Routine, highly reproducible QC |
Experimental Protocol: CHNS Analysis of C9H9N3S
To ensure scientific integrity, the following protocol details the mechanistic steps required to achieve the ≤ 0.40% deviation standard.
Step 1: Micro-Weighing & Encapsulation
-
Using an ultra-microbalance (precision ±0.1 µg), accurately weigh 1.500 to 2.000 mg of the dried C9H9N3S sample into a high-purity tin (Sn) capsule.
-
Causality: Tin is not merely a container; it is a vital catalyst. When introduced into the oxygen-rich furnace at 1000°C, the tin undergoes a violent exothermic oxidation. This "flash" temporarily drives the localized temperature up to ~1800°C, ensuring the complete cleavage of difficult heterocyclic C=S and N-N bonds.
Step 2: Matrix-Matched Calibration
-
Calibrate the instrument using a standard that contains C, H, N, and S, such as Sulfanilamide (C6H8N2O2S) or BBOT (C26H26N2O2S)[8].
-
Causality: Matrix matching ensures that the combustion kinetics of the standard closely mimic the target analyte, minimizing calibration bias.
Step 3: Dynamic Flash Combustion & Reduction
-
The autosampler drops the capsule into the combustion tube (packed with WO3 or V2O5 to aid sulfur oxidation) under a temporary burst of pure O2 gas.
-
The resulting gas mixture (CO2, H2O, NO/NO2, SO2, and excess O2) is swept by a Helium carrier gas into a reduction tube (packed with elemental Copper) at 650°C.
-
Causality: The copper serves a dual purpose: it scavenges any unreacted O2 (which would damage the GC column/detector) and quantitatively reduces all nitrogen oxides (NOx) into N2 gas for accurate nitrogen quantification.
Step 4: Separation and Detection
-
The purified analyte gases (N2, CO2, H2O, SO2) enter the separation zone (GC column or Purge/Trap system) and elute sequentially into a Thermal Conductivity Detector (TCD).
Table 2: Simulated Experimental Validation Data (C9H9N3S)
Data represents typical high-purity synthesis results across three replicates.
| Element | Theoretical (%) | Experimental Avg (%) | Absolute Deviation ( | Pass/Fail (≤ 0.40% limit) |
| Carbon (C) | 56.52 | 56.68 | + 0.16 | PASS |
| Hydrogen (H) | 4.74 | 4.81 | + 0.07 | PASS |
| Nitrogen (N) | 21.97 | 21.85 | - 0.12 | PASS |
| Sulfur (S) | 16.77 | 16.60 | - 0.17 | PASS |
Mechanistic Visualization: The CHNS Analytical Pathway
The following diagram illustrates the logical flow and chemical transformations occurring within a modern Dumas-method elemental analyzer.
Fig 1: Step-by-step chemical transformations in a CHNS elemental analyzer via the modified Dumas method.
Conclusion
For the analysis of C9H9N3S derivatives, achieving the ≤ 0.40% deviation standard requires both meticulous sample preparation and the right instrumentation. If your laboratory routinely handles extreme C:S ratios or large sample masses, the Elementar vario EL cube offers unmatched baseline resolution. For high-throughput environments requiring automated switching between CHNS and Oxygen modes, the Thermo Fisher FlashSmart is highly efficient. Finally, for rugged, routine quality control with minimal data manipulation, the PerkinElmer 2400 Series II remains a highly dependable choice.
References
-
Elementar. Vario EL Cube - CHNS Elemental Analyzer. SciSPX. Available at: [Link]
-
Elementar. Organic elemental analyzer vario EL cube. Elementar Official Site. Available at:[Link]
-
PerkinElmer. 2400 Series II CHNS/O Elemental Analysis. Cromatec. Available at:[Link]
-
Meyer, G., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, RSC Publishing. Available at:[Link]
Sources
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- 2. scispx.com [scispx.com]
- 3. maxtech.com.pk [maxtech.com.pk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 6. cromatec.ro [cromatec.ro]
- 7. analysis.rs [analysis.rs]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
4-methyl-5-phenyl-1,2,4-triazole-3-thiol proper disposal procedures
This guide outlines the technical protocols for the safe containment, deactivation, and disposal of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol . These procedures are designed for research and drug development environments, prioritizing personnel safety, odor control, and regulatory compliance.[1]
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, verify the identity and specific hazards of the compound.[1]
| Property | Data |
| Chemical Name | 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol |
| CAS Number | 38942-51-7 |
| Molecular Formula | C₉H₉N₃S |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Acute Toxicity (Oral) , Skin/Eye Irritant , Stench (High) |
| Reactivity | Incompatible with Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[2][3] Reacts to form disulfides or sulfonic acids. |
| Storage Class | Irritant / Stench (Segregate from oxidizers) |
Core Directive: Waste Segregation & Handling
The Golden Rule: Never dispose of thiols directly into laboratory drains or general trash. The "stench" characteristic requires specific containment protocols to prevent facility-wide odor contamination.
Segregation Strategy
-
Do NOT Mix With: Strong oxidizers (risk of exothermic reaction), acids (risk of toxic fumes), or heavy metals.[1]
-
Containerization: Use high-density polyethylene (HDPE) or glass containers.
-
Secondary Containment: All thiol waste containers must be stored inside a secondary tub in a fume hood to capture drips.
Visualizing the Disposal Logic
The following decision tree illustrates the correct pathway for different waste types.
Figure 1: Decision matrix for segregating 4-methyl-5-phenyl-1,2,4-triazole-3-thiol waste streams.
Pre-Disposal Deactivation (The "Kill" Step)
For liquid waste or glassware cleaning, chemical deactivation is the most effective method to eliminate the "stench" and reduce toxicity.[1] This process converts the thiol (-SH) into a non-volatile sulfonic acid (-SO₃H).
Reagent: Sodium Hypochlorite (Bleach, 5-10% solution).
Protocol: Bench-Top Oxidation
-
Preparation: Perform all work in a functioning fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1][4]
-
The Bath: Prepare a 10% bleach solution in a large beaker or tub.
-
Slow Addition:
-
Soak Time: Allow to stand for at least 2 hours (preferably overnight) to ensure complete oxidation.
-
Disposal: The resulting solution is now a mixture of spent bleach and sulfonic acids. Adjust pH to neutral (pH 7) if required by local EHS, then dispose of as Aqueous Chemical Waste .[1]
Expert Insight: Never acidify a bleach solution containing thiols without checking pH first. Acidifying bleach releases toxic chlorine gas. Always keep the solution alkaline during oxidation.
Specific Disposal Workflows
A. Solid Waste (Bulk Substance)
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Packaging:
-
Place the substance in a screw-top jar or vial.
-
Place that vial into a clear plastic Ziploc bag.
-
Labeling: Must include full chemical name ("4-methyl-5-phenyl-1,2,4-triazole-3-thiol") and hazard warnings ("Toxic", "Stench").
-
-
Disposal Path: Lab Pack for high-temperature incineration.
B. Liquid Waste (Mother Liquors/Solvents)
-
Classification: Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).
-
Compatibility: Ensure the waste container does not contain oxidizing acids (Nitric, Perchloric).[1]
-
Odor Control: If the solution smells, add 1-2% bleach to the waste container (if compatible with other solvents) or keep the cap tightly sealed with parafilm.
-
Disposal Path: Fuel blending or Incineration.
C. Contaminated Debris (Gloves, Wipes, Syringes)[1]
-
Sharps: Place needles/syringes directly into a rigid Sharps Container. Do not recap.
-
Soft Debris: Place gloves and paper towels in a sealed bag before placing them in the dry hazardous waste bin. This double-bagging prevents odor leakage into the lab.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. The odor may cause panic or nausea.
-
PPE: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).[1]
-
Containment: Cover the spill with a spill pillow or absorbent pads.
-
Decontamination:
-
Prepare a fresh 10% bleach solution.
-
Gently pour over the absorbent material (avoid splashing).
-
Let sit for 15 minutes to oxidize the thiol.
-
-
Cleanup: Scoop the wet absorbent into a hazardous waste bag. Seal and label.
-
Surface Wash: Wipe the surface with soap and water, followed by a final bleach wipe.
Figure 2: Immediate response workflow for thiol spills.
References
-
Santa Cruz Biotechnology. 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol Safety Data Sheet (SDS). Retrieved from
-
University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols - Clean-up and Disposal. Retrieved from
-
Columbia University, EH&S. Standard Operating Procedure for Stench Chemicals. Retrieved from
-
National Institutes of Health (PubChem). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Compound Summary. (Used for structural/hazard analog). Retrieved from
-
U.S. EPA. Hazardous Waste Codes & Regulations (40 CFR Part 261). Retrieved from
Sources
A Researcher's Guide to the Safe Handling of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a comprehensive, technically grounded framework for handling 4-methyl-5-phenyl-1,2,4-triazole-3-thiol. The protocols herein are synthesized from established safety data for analogous thiol and triazole compounds, designed to be a self-validating system of safety that prioritizes risk mitigation at every step.
Core Hazard Assessment: Understanding the Compound
4-methyl-5-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound containing a thiol group. The primary hazards associated with this and similar chemical structures stem from their reactivity and potential biological effects upon exposure. Thiol-containing compounds are particularly noted for their potent, often unpleasant odors, which serve as an immediate, albeit unwelcome, indicator of their presence.[1][2] A thorough risk assessment is mandatory before any handling begins.[3]
Based on data from structurally related compounds, the anticipated hazards are summarized below.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4][5] |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable for preventing chemical exposure.[7] The following equipment is mandatory when handling 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[4]
-
Primary Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] Standard prescription glasses are not a substitute for safety goggles.[8]
-
Splash Hazard: For procedures involving potential splashes, such as transferring solutions or preparing formulations, a full-face shield must be worn over safety goggles.[1]
Skin and Body Protection
This compound is a known skin irritant and may be harmful if absorbed dermally.[6][9]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[10][11] Always inspect gloves for tears or punctures before use.[8] If contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.
-
Lab Coat: A flame-resistant or 100% cotton lab coat that is fully buttoned is required to protect against incidental contact and spills.[8][12]
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[2][8]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[4][5]
-
Primary Engineering Control: All handling of solid 4-methyl-5-phenyl-1,2,4-triazole-3-thiol and its solutions must be conducted within a certified chemical fume hood to minimize vapor and dust inhalation.[1][11]
-
Secondary Respiratory Protection: If procedures have a high potential for generating dust and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is required.[13]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following protocol outlines the key steps for handling the compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clear of unnecessary items. Prepare a bleach solution for decontamination purposes.[2]
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
-
Handling in Fume Hood: Conduct all weighing and solution preparation deep within the fume hood to ensure containment.[8] Use spark-proof tools if the compound is flammable or handled near flammable solvents.[13]
-
Decontamination: After handling, decontaminate all glassware and surfaces that may have come into contact with the thiol. A bleach solution is effective at oxidizing and deodorizing thiols.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves. Then, remove your lab coat, and finally, your eye protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. csub.edu [csub.edu]
- 9. aksci.com [aksci.com]
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- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
